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  • Product: Cefquinome
  • CAS: 84957-30-2

Core Science & Biosynthesis

Foundational

Cefquinome sulfate chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals Introduction Cefquinome sulfate is a fourth-generation cephalosporin antibiotic developed exclusively for veterinary use.[1] As a member of the β-lactam cla...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefquinome sulfate is a fourth-generation cephalosporin antibiotic developed exclusively for veterinary use.[1] As a member of the β-lactam class of antibiotics, its potent, broad-spectrum bactericidal activity against both Gram-positive and Gram-negative pathogens makes it a critical tool in treating a variety of severe infections in animals.[2] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and mechanism of action of cefquinome sulfate, tailored for professionals in the fields of pharmaceutical research and development.

Chemical Structure and Properties

Cefquinome is a semi-synthetic aminothiazolyl cephalosporin. Its chemical structure is characterized by a β-lactam ring fused to a dihydrothiazine ring, a typical feature of cephalosporins. Key functional groups, including a quaternary quinolinium, an aminothiazolyl moiety, and an O-alkylated oxime, contribute to its high affinity for penicillin-binding proteins (PBPs) and its stability against β-lactamase enzymes.[1] The zwitterionic nature of the molecule is thought to facilitate its rapid penetration across the outer membranes of Gram-negative bacteria.[1]

The definitive chemical structure of the active pharmaceutical ingredient is cefquinome sulfate.

Table 1: Chemical Identifiers for Cefquinome Sulfate

IdentifierValue
CAS Number 118443-89-3
Molecular Formula C₂₃H₂₄N₆O₅S₂ · H₂SO₄
Molecular Weight 626.68 g/mol
IUPAC Name (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino]-8-oxo-3-(5,6,7,8-tetrahydroquinolin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;sulfuric acid[3][4]
InChI Key KYOHRXSGUROPGY-OFNLCGNNSA-N[5]
SMILES CO\N=C(/C(=O)N[C@H]1[C@H]2SCC(=C(N2C1=O)C(=O)[O-])C[n+]3cccc4CCCCc34)\c5csc(N)n5.OS(=O)(=O)O[4]

Table 2: Physicochemical Properties of Cefquinome Sulfate

PropertyValueSource(s)
Melting Point 161-166 °C or 190-205 °C[6]
pKa 3.85 ± 0.5[7]
Appearance White to light yellow powder
Solubility DMSO: 30 mg/mL, 100 mg/mL, 125 mg/mLDMF: 10 mg/mLMethanol: Slightly solubleWater: 9 mg/mLDMSO:PBS (pH 7.2) (1:4): 0.2 mg/mL[5][8]
UV λmax 267 nm[5][8]

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

The bactericidal activity of cefquinome sulfate stems from its ability to inhibit the synthesis of the bacterial cell wall. This process is primarily mediated through the covalent binding and subsequent inactivation of essential bacterial enzymes known as penicillin-binding proteins (PBPs).[9]

PBPs are transpeptidases, carboxypeptidases, and endopeptidases located on the inner membrane of the bacterial cell wall.[10] Their primary function is to catalyze the final steps of peptidoglycan synthesis, specifically the cross-linking of peptide side chains of the nascent peptidoglycan chains. This cross-linking provides the structural integrity and rigidity of the cell wall.[11]

By binding to the active site of PBPs, cefquinome effectively blocks their enzymatic activity.[9] This disruption of peptidoglycan synthesis leads to the formation of a defective cell wall that is unable to withstand the internal osmotic pressure of the bacterial cell. Consequently, the cell undergoes lysis, resulting in bacterial death.

G cluster_periplasm Periplasmic Space cluster_inhibition Mechanism of Inhibition PBP Penicillin-Binding Proteins (PBPs) CellWall Cross-linked Peptidoglycan (Cell Wall) PBP->CellWall Synthesis DefectiveCellWall Defective Cell Wall PBP->DefectiveCellWall Disrupted Synthesis Peptidoglycan Peptidoglycan Precursors Peptidoglycan->PBP Transpeptidation Cefquinome Cefquinome Sulfate Inhibition Inhibition Cefquinome->Inhibition Inhibition->PBP CellLysis Cell Lysis DefectiveCellWall->CellLysis

Caption: Mechanism of action of Cefquinome Sulfate.

Experimental Protocols

Determination of pKa by Capillary Zone Electrophoresis (CZE)

The acid dissociation constant (pKa) of cefquinome sulfate has been determined using capillary zone electrophoresis.[7]

  • Instrumentation: A capillary electrophoresis system equipped with a UV detector.

  • Capillary: Fused-silica capillary.

  • Buffers: A series of buffers with varying pH values are prepared.

  • Procedure:

    • The electrophoretic mobility of cefquinome sulfate is measured at different pH values.

    • A plot of electrophoretic mobility versus pH is generated.

    • The pKa value is determined by fitting the data to the appropriate equation using non-linear regression.[7]

Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

A validated reverse-phase HPLC (RP-HPLC) method is crucial for determining the stability of cefquinome sulfate and for its quantification in various matrices.[12]

  • Instrumentation: An HPLC system with a UV-VIS detector.

  • Column: A C18 stationary phase column (e.g., LiChroCART RP-18, 5 µm particle size, 125 mm x 4 mm).[12]

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 10:90 v/v, 0.02 M phosphate buffer at pH 7.0).[12]

  • Flow Rate: 1.0 mL/min.[12]

  • Detection: UV detection at 268 nm.[12]

  • Procedure for Stability Studies:

    • Cefquinome sulfate is subjected to stress conditions, including acidic and basic hydrolysis, oxidation, photolysis, and thermal degradation.

    • Degraded samples are then analyzed by the developed HPLC method to separate the parent drug from any degradation products.

    • The method is validated for linearity, accuracy, precision, and robustness according to ICH guidelines.

G cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Sample Cefquinome Sulfate (Bulk or Formulation) Stress Stress Conditions (Acid, Base, Oxidant, Light, Heat) Sample->Stress StressedSample Stressed Sample Stress->StressedSample Injection Inject Sample StressedSample->Injection Column RP-C18 Column Injection->Column Mobile Phase Detection UV Detector (268 nm) Column->Detection Data Chromatogram (Data Acquisition) Detection->Data Quantification Quantification of Cefquinome & Degradants Data->Quantification Validation Method Validation (ICH Guidelines) Quantification->Validation

Caption: HPLC workflow for stability testing.

Conclusion

Cefquinome sulfate remains a significant antibiotic in veterinary medicine due to its potent and broad-spectrum activity. A thorough understanding of its chemical structure, physicochemical properties, and mechanism of action is paramount for its effective and safe use, as well as for the development of new and improved formulations. The data and methodologies presented in this guide offer a solid foundation for researchers and drug development professionals working with this important cephalosporin.

References

Exploratory

Cefquinome: A Technical Guide to its Discovery, Development, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals Introduction Cefquinome is a fourth-generation cephalosporin antibiotic developed exclusively for veterinary use. It possesses a broad spectrum of activity...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefquinome is a fourth-generation cephalosporin antibiotic developed exclusively for veterinary use. It possesses a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including many strains resistant to earlier-generation cephalosporins. This technical guide provides an in-depth overview of the discovery and development timeline of Cefquinome, its mechanism of action, antibacterial potency, and the key experimental protocols used in its evaluation.

Discovery and Development Timeline

Cefquinome was developed by Hoechst AG in Germany during the 1980s, with the internal designation HR 111V. The 1990s saw its introduction into veterinary practice, with widespread use becoming common in the 2000s. The first marketing approval was granted in 1993. In Europe, its use in cattle was permitted by prescription in 1994, followed by approvals for swine in 1999 and horses in 2005.

G cluster_Discovery Discovery Phase cluster_Preclinical Preclinical & Early Clinical Phase cluster_Marketing Marketing & Widespread Use 1980s 1980s Development by Hoechst AG 1990s 1990s Initial Vet Use 1980s->1990s 1993 1993 First Marketing Approval 1990s->1993 1994 1994 Approved for Cattle in Europe 1993->1994 1999 1999 Approved for Swine in Europe 1994->1999 2000s 2000s Widespread Veterinary Use 1999->2000s 2005 2005 Approved for Horses in Europe 2000s->2005

Figure 1: Cefquinome Development Timeline

Chemical Properties and Synthesis

Cefquinome is a zwitterionic molecule, which facilitates its rapid penetration across the outer membrane of Gram-negative bacteria. Its synthesis is a multi-step process that has been detailed in several patents. A common synthetic route starts with 7-aminocephalosporanic acid (7-ACA). This involves the protection of the amino and carboxyl groups, followed by a reaction with trimethylsilyl iodide and 5,6,7,8-tetrahydroquinoline to form the intermediate 7-amino cefquinome. This intermediate then undergoes acylation to yield the final Cefquinome molecule.

Mechanism of Action

Like other β-lactam antibiotics, Cefquinome exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. It covalently binds to the active site of penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. The inhibition of PBPs leads to a defective cell wall that is unable to withstand the internal osmotic pressure, resulting in cell lysis and bacterial death.

G cluster_drug Cefquinome Action cluster_process Bacterial Cell Wall Synthesis cluster_outcome Outcome Cefquinome Cefquinome PBP Penicillin-Binding Proteins (PBPs) Cefquinome->PBP Binds to Peptidoglycan Peptidoglycan Cross-linking Inhibition Inhibition of Cross-linking PBP->Inhibition Inhibition of CellWall Stable Cell Wall Peptidoglycan->CellWall Leads to Lysis Cell Lysis Inhibition->Lysis Results in

Figure 2: Cefquinome Mechanism of Action

Antibacterial Spectrum and Potency

Cefquinome has a broad antibacterial spectrum, with high in vitro activity against a wide range of veterinary pathogens. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for Cefquinome against several key bacteria.

BacteriumMIC50 (µg/mL)MIC90 (µg/mL)
Escherichia coli< 0.06< 0.06
Staphylococcus aureus0.50.5
Pasteurella multocida≤0.12≤0.12
Haemophilus parasuis0.1251

MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

Key Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of Cefquinome is typically determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Protocol:

  • Preparation of Cefquinome dilutions: A stock solution of Cefquinome is serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum preparation: The bacterial isolate to be tested is grown on an appropriate agar medium, and a suspension is prepared in a saline solution to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.

  • Inoculation and incubation: The microtiter plate containing the Cefquinome dilutions is inoculated with the bacterial suspension. The plate is then incubated at 35-37°C for 18-24 hours.

  • Reading of results: The MIC is determined as the lowest concentration of Cefquinome that completely inhibits visible growth of the bacteria.

G cluster_setup Preparation cluster_procedure Procedure cluster_analysis Analysis start Start dilution Prepare serial dilutions of Cefquinome in 96-well plate start->dilution inoculum Prepare bacterial inoculum to 0.5 McFarland standard dilution->inoculum inoculate Inoculate wells with bacterial suspension inoculum->inoculate incubate Incubate at 35-37°C for 18-24 hours inoculate->incubate read Visually inspect for bacterial growth incubate->read mic Determine MIC (lowest concentration with no growth) read->mic end End mic->end

Figure 3: Broth Microdilution MIC Testing Workflow
In Vivo Efficacy Studies

In vivo efficacy is often evaluated in mouse models of infection, such as septicemia or mastitis.

Example Protocol (Mouse Mastitis Model):

  • Induction of Mastitis: Anesthetized mice are inoculated with a pathogenic strain of bacteria (e.g., Staphylococcus aureus) into the mammary glands.

  • Treatment: At a specified time post-infection, mice are treated with Cefquinome via a relevant route of administration (e.g., intramammary or systemic). Different dose levels and treatment frequencies are typically evaluated.

  • Endpoint Evaluation: At various time points after treatment, mice are euthanized, and the mammary glands are aseptically removed. The glands are homogenized, and the number of viable bacteria (CFU) is determined by plating serial dilutions on appropriate agar media.

  • Data Analysis: The efficacy of Cefquinome is determined by comparing the bacterial load in the mammary glands of treated mice to that of untreated control mice.

Clinical Applications in Veterinary Medicine

Cefquinome is authorized for the treatment of a variety of bacterial infections in cattle, pigs, and horses. Common indications include:

  • Cattle: Respiratory disease, acute mastitis, and dermatitis.

  • Pigs: Respiratory tract infections and Mastitis-Metritis-Agalactia (MMA) syndrome.

  • Horses: Respiratory infections.

Conclusion

Cefquinome is a potent fourth-generation cephalosporin with a well-established profile of safety and efficacy in veterinary medicine. Its broad spectrum of activity, coupled with its resistance to many β-lactamases, makes it a valuable therapeutic agent for the treatment of challenging bacterial infections in livestock and horses. A thorough understanding of its developmental history, mechanism of action, and antibacterial potency is crucial for its appropriate and effective use in clinical practice.

Foundational

Cefquinome: A Comprehensive Technical Guide to its Antibacterial Spectrum and Efficacy

For Researchers, Scientists, and Drug Development Professionals Introduction Cefquinome is a fourth-generation cephalosporin antibiotic developed exclusively for veterinary use.[1] Its unique zwitterionic molecular struc...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefquinome is a fourth-generation cephalosporin antibiotic developed exclusively for veterinary use.[1] Its unique zwitterionic molecular structure facilitates rapid penetration across biological membranes, including the porins of Gram-negative bacterial cell walls.[1] This, combined with a high affinity for penicillin-binding proteins (PBPs) and stability against many β-lactamases, confers a broad spectrum of activity against both Gram-positive and Gram-negative pathogens.[2][3] This guide provides an in-depth analysis of cefquinome's antibacterial spectrum and efficacy, supported by quantitative data, detailed experimental protocols, and visualizations of key biological and experimental processes.

Mechanism of Action

Cefquinome exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[4] Like other β-lactam antibiotics, its primary target is the family of enzymes known as penicillin-binding proteins (PBPs).[5] PBPs are crucial for the final steps of peptidoglycan synthesis, a major component of the bacterial cell wall that provides structural integrity. By binding to and inactivating these enzymes, cefquinome disrupts the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis.[5]

cluster_cefquinome Cefquinome Action cluster_bacterium Bacterial Cell cefquinome Cefquinome porin Outer Membrane Porin (Gram-negative) cefquinome->porin Penetration pbp Penicillin-Binding Proteins (PBPs) (Transpeptidases) cefquinome->pbp Binding and Inactivation porin->pbp Access to Target peptidoglycan Peptidoglycan Synthesis pbp->peptidoglycan Catalyzes Cross-linking lysis Cell Lysis (Bactericidal Effect) pbp->lysis Inhibition Leads to cell_wall Bacterial Cell Wall peptidoglycan->cell_wall Maintains Integrity cell_wall->lysis Weakening Leads to

Caption: Mechanism of action of Cefquinome.

In-Vitro Antibacterial Spectrum

Cefquinome demonstrates potent in-vitro activity against a wide array of bacterial pathogens significant in veterinary medicine. Its spectrum covers many Gram-positive and Gram-negative organisms, including strains resistant to earlier-generation cephalosporins.

Quantitative Susceptibility Data

The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's in-vitro potency. The following tables summarize the MIC ranges, MIC₅₀, and MIC₉₀ values for cefquinome against various veterinary pathogens, compiled from multiple studies.

Table 1: Cefquinome MIC Values for Bovine Respiratory Disease Pathogens

Bacterial SpeciesNumber of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
Pasteurella multocida----[6]
Mannheimia haemolytica----[6]
Histophilus somni-----

Table 2: Cefquinome MIC Values for Bovine Mastitis Pathogens

Bacterial SpeciesNumber of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
Staphylococcus aureus85-0.51[7]
Streptococcus agalactiae51-≤0.06≤0.06[7]
Streptococcus dysgalactiae54-≤0.06≤0.06[7]
Streptococcus uberis50---[7]
Escherichia coli54--0.5[7]
Klebsiella spp.52--0.5[7]

Table 3: Cefquinome MIC Values for Swine Pathogens

Bacterial SpeciesNumber of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
Streptococcus suis342-0.060.25[8]
Actinobacillus pleuropneumoniae----[4]
Haemophilus parasuis----[4]
Escherichia coli--0.060.25[9]
Staphylococcus aureus160-0.51[9]

In-Vivo Efficacy

Clinical trials have demonstrated the in-vivo efficacy of cefquinome in treating various bacterial infections in cattle and pigs.

Bovine Respiratory Disease (BRD)

In a field study involving Holstein steers with acute respiratory disease, cefquinome administered intramuscularly at a dose of 1 mg/kg for 3-5 days showed a clinical efficacy of 98.1%, comparable to ceftiofur.[6] The primary causative agents isolated were Pasteurella multocida and Mannheimia haemolytica.[6] Another study comparing cefquinome (1 mg/kg daily for three days) with tildipirosin for undifferentiated BRD in dairy cattle found no significant difference in cure rates, with cefquinome achieving an 87.5% cure rate.[10]

Bovine Mastitis

Cefquinome has proven effective in the treatment of clinical mastitis. In an experimental study of E. coli mastitis, parenteral cefquinome therapy, with or without intramammary administration, significantly improved clinical recovery and bacteriological cure rates compared to a combination of ampicillin and cloxacillin.[1] A field study on clinical mastitis showed that treatment with cefquinome resulted in the resolution of clinical signs and a reduction in somatic cell counts. For subclinical mastitis caused by Streptococcus agalactiae, intramammary cefquinome resulted in a bacteriological cure rate of 98% at day 14 post-treatment.[3]

Swine Respiratory Disease

A controlled and randomized field study evaluated the efficacy of cefquinome (2 mg/kg intramuscularly for 24 hours) for the treatment of respiratory disease in pigs, using ceftiofur as a positive control.[11] The sustained cure rate for cefquinome-treated animals was significantly higher at 64.6% compared to 50.0% for the ceftiofur-treated group.[11]

Experimental Protocols

Antimicrobial Susceptibility Testing: Broth Microdilution Method (CLSI Guidelines)

The determination of MIC values is standardized by organizations such as the Clinical and Laboratory Standards Institute (CLSI). The broth microdilution method is a common procedure.

  • Inoculum Preparation:

    • Select well-isolated colonies of the test bacterium from an 18- to 24-hour agar plate.

    • Prepare a direct colony suspension in a suitable broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the standardized inoculum in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Plate Inoculation:

    • Dispense the diluted bacterial suspension into each well of a 96-well microtiter plate containing serial twofold dilutions of cefquinome.

    • Each plate should include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation:

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpretation:

    • The MIC is the lowest concentration of cefquinome that completely inhibits visible growth of the organism as detected by the unaided eye.

    • The results are interpreted as Susceptible (S), Intermediate (I), or Resistant (R) based on CLSI-established clinical breakpoints for the specific bacterium and host species.[12]

start Start isolate Isolate and Culture Bacterial Pathogen start->isolate prepare_inoculum Prepare Standardized Inoculum (0.5 McFarland) isolate->prepare_inoculum inoculate Inoculate Microtiter Plate with Bacterial Suspension prepare_inoculum->inoculate dilute_antibiotic Prepare Serial Dilutions of Cefquinome in Microtiter Plate dilute_antibiotic->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC: Lowest Concentration with No Visible Growth incubate->read_mic interpret Interpret Results using CLSI Breakpoints (S, I, R) read_mic->interpret end End interpret->end

Caption: Workflow for MIC determination by broth microdilution.

In-Vivo Efficacy Study: Experimental Bovine Mastitis Model
  • Animal Selection and Acclimatization:

    • Select healthy, multiparous lactating dairy cows with no history of clinical mastitis and low somatic cell counts.

    • Acclimatize animals to the experimental conditions.

  • Pre-challenge Screening:

    • Collect milk samples from all quarters for microbiological culture to ensure they are free from major mastitis pathogens.

  • Intramammary Challenge:

    • Prepare a standardized inoculum of a known mastitis pathogen (e.g., E. coli or S. aureus) with a known cefquinome MIC.

    • Infuse a defined concentration of the bacterial suspension into one or more healthy quarters of each cow.

  • Monitoring and Treatment Initiation:

    • Monitor cows for the development of clinical signs of mastitis (e.g., fever, udder swelling, abnormal milk).

    • Once clinical signs are evident, randomly allocate cows to treatment groups (e.g., cefquinome intramammary, cefquinome intramuscular, placebo control).

    • Administer treatments according to the predefined protocol (dose, frequency, duration).

  • Data Collection and Outcome Assessment:

    • Collect milk samples at regular intervals post-treatment for bacterial culture (to determine bacteriological cure) and somatic cell count analysis.

    • Record clinical scores (rectal temperature, udder inflammation, milk appearance) daily.

    • Evaluate clinical cure based on the resolution of clinical signs.

  • Statistical Analysis:

    • Compare the bacteriological and clinical cure rates between treatment groups using appropriate statistical methods.

start Start selection Select Healthy Lactating Cows start->selection screening Pre-challenge Milk Sampling (Microbiology & SCC) selection->screening challenge Intramammary Infusion of Pathogen (e.g., E. coli) screening->challenge monitoring Monitor for Clinical Mastitis challenge->monitoring randomization Randomly Allocate to Treatment Groups monitoring->randomization treatment Administer Cefquinome/ Control Treatment randomization->treatment data_collection Post-treatment Data Collection (Clinical Scores, Milk Samples) treatment->data_collection analysis Analyze Bacteriological and Clinical Cure Rates data_collection->analysis end End analysis->end

Caption: Experimental workflow for a bovine mastitis clinical trial.

Conclusion

Cefquinome is a potent fourth-generation cephalosporin with a broad antibacterial spectrum and demonstrated efficacy in treating key bacterial diseases in cattle and swine. Its favorable pharmacokinetic properties and stability against many β-lactamases make it a valuable therapeutic agent in veterinary medicine. The quantitative data on its in-vitro activity, coupled with evidence from clinical trials, provides a strong basis for its rational use in combating infections caused by susceptible pathogens. Continued surveillance of antimicrobial susceptibility is crucial to ensure its long-term effectiveness.

References

Exploratory

The Zwitterionic Advantage: A Technical Guide to Cefquinome's Physicochemical Properties and Enhanced Bacterial Cell Wall Penetration

For Researchers, Scientists, and Drug Development Professionals Abstract Cefquinome, a fourth-generation cephalosporin antibiotic, exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacter...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefquinome, a fourth-generation cephalosporin antibiotic, exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Its efficacy is intrinsically linked to its unique zwitterionic structure, which facilitates rapid penetration across the formidable outer membrane of Gram-negative bacteria to reach its periplasmic target, the penicillin-binding proteins (PBPs). This technical guide provides an in-depth exploration of the zwitterionic properties of Cefquinome and elucidates the mechanisms by which it efficiently traverses the bacterial cell wall. Quantitative physicochemical data are presented in structured tables for clear comparison, and detailed experimental protocols for key characterization assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear graphical representation of the concepts discussed.

Introduction

The escalating threat of antimicrobial resistance necessitates the development of novel antibiotics with improved efficacy. Fourth-generation cephalosporins, such as Cefquinome, represent a significant advancement in this field. A key determinant of their enhanced antibacterial spectrum is their ability to overcome the permeability barrier of the Gram-negative outer membrane. Cefquinome's chemical structure, characterized by a permanent positive charge on the quaternary nitrogen of the bicyclic pyridinium group at the C-3 position and a negative charge on the carboxylate group at the C-4 position, confers its zwitterionic nature. This dual charge is pivotal for its interaction with and passage through the porin channels of the bacterial outer membrane.[1][2][3]

This guide will delve into the core physicochemical properties of Cefquinome that contribute to its zwitterionic character and subsequent cell wall penetration.

Zwitterionic Properties of Cefquinome

The zwitterionic nature of Cefquinome is defined by the presence of both positive and negative charges within the molecule, resulting in a net neutral charge at its isoelectric point (pI). This property is governed by the ionization constants (pKa values) of its acidic and basic functional groups.

Physicochemical Data

The key physicochemical properties of Cefquinome are summarized in the table below.

PropertyValueReference
Molecular Formula C₂₃H₂₄N₆O₅S₂[3]
Molecular Weight 528.6 g/mol [3]
pKa Values 2.51, 2.91, 3.85[1][4]
Partition Coefficient (Log P) at pH 7.4 -2.0 (calculated from 0.01)[5]
Permeation Coefficient at pH 7.4 1.65[5]
Aqueous Stability Best stability at pH 7.4[5]

Table 1: Physicochemical Properties of Cefquinome

Note: The partition coefficient (Log P) is a measure of the lipophilicity of a compound. A negative Log P value indicates hydrophilicity.

Experimental Protocol: Determination of pKa and Partition Coefficient by Capillary Electrophoresis

Capillary electrophoresis (CE) is a powerful technique for determining the physicochemical properties of ionizable compounds like Cefquinome.[5]

Objective: To determine the acid dissociation constants (pKa) and the n-octanol/water partition coefficient (Pow) of Cefquinome sulfate.

Materials:

  • Cefquinome sulfate standard

  • Capillary electrophoresis system with a UV detector

  • Fused-silica capillary

  • Sodium hydroxide (0.1 M)

  • Deionized water

  • Buffer solutions of various pH values (e.g., phosphate buffers)

  • n-octanol

  • Acetonitrile

  • Syringe filters (0.45 µm)

Procedure:

  • Capillary Conditioning: Before each run, flush the capillary with 0.1 M sodium hydroxide for 3 minutes, followed by deionized water for 2 minutes, and then the running buffer for 5 minutes.[1]

  • pKa Determination:

    • Prepare a series of buffer solutions with different pH values.

    • Dissolve a known concentration of Cefquinome sulfate in each buffer.

    • Inject the samples into the CE system.

    • Measure the electrophoretic mobility of Cefquinome at each pH.

    • Plot the electrophoretic mobility against the pH. The pKa value can be determined from the inflection point of the resulting sigmoidal curve.[1]

  • Partition Coefficient (Pow) Determination:

    • Saturate n-octanol with water and water with n-octanol.

    • Dissolve a known concentration of Cefquinome sulfate in the water phase.

    • Mix equal volumes of the Cefquinome solution and n-octanol.

    • Shake the mixture vigorously for a set period (e.g., 12 hours) to reach equilibrium.

    • Separate the two phases by centrifugation.

    • Determine the concentration of Cefquinome in the aqueous phase using CE.

    • Calculate the partition coefficient as the ratio of the concentration of Cefquinome in n-octanol to its concentration in water.[1]

G Workflow for Determining Physicochemical Properties of Cefquinome cluster_pKa pKa Determination cluster_Pow Partition Coefficient (Pow) Determination pKa_prep Prepare Cefquinome in Buffers of Various pH pKa_ce Analyze by Capillary Electrophoresis pKa_prep->pKa_ce pKa_plot Plot Mobility vs. pH pKa_ce->pKa_plot pKa_calc Determine pKa from Inflection Point pKa_plot->pKa_calc Pow_prep Prepare Cefquinome in Water/n-Octanol Pow_equil Equilibrate Phases Pow_prep->Pow_equil Pow_sep Separate Phases Pow_equil->Pow_sep Pow_ce Analyze Aqueous Phase by CE Pow_sep->Pow_ce Pow_calc Calculate Pow Pow_ce->Pow_calc

Figure 1: Workflow for Physicochemical Property Determination.

Cell Wall Penetration: The Role of Porin Channels

The outer membrane of Gram-negative bacteria is a major obstacle for many antibiotics. Cefquinome's zwitterionic structure allows it to exploit the water-filled porin channels, such as OmpF and OmpC, to gain entry into the periplasmic space.[6]

Mechanism of Porin-Mediated Transport

Porins are trimeric proteins that form channels through the outer membrane.[7] The interior of these channels is typically lined with charged amino acid residues, creating an electrostatic potential that influences the passage of molecules. The zwitterionic nature of Cefquinome is thought to facilitate its orientation and diffusion through these channels, minimizing unfavorable electrostatic interactions.[7]

Experimental Protocol: Liposome Swelling Assay for Porin Permeability

The liposome swelling assay is a classic method to assess the permeability of porins to different solutes, including antibiotics.

Objective: To determine the relative permeability of reconstituted porin channels to Cefquinome.

Materials:

  • Purified porin proteins (e.g., OmpF, OmpC)

  • Lipids (e.g., egg phosphatidylcholine)

  • Cefquinome solution

  • Isotonic and hypotonic buffer solutions

  • Spectrophotometer

Procedure:

  • Proteoliposome Preparation:

    • Prepare a lipid film by drying a solution of lipids in a round-bottom flask.

    • Rehydrate the lipid film with a solution containing the purified porin protein to form multilamellar vesicles.

    • Subject the vesicles to freeze-thaw cycles and extrusion through a polycarbonate membrane to form unilamellar proteoliposomes.

  • Swelling Assay:

    • Resuspend the proteoliposomes in an isotonic buffer.

    • Rapidly mix the proteoliposome suspension with a hypotonic solution containing Cefquinome.

    • Monitor the change in absorbance (typically at 400-500 nm) over time using a spectrophotometer.

    • The influx of Cefquinome and water into the proteoliposomes will cause them to swell, resulting in a decrease in absorbance. The rate of this decrease is proportional to the permeability of the porin to Cefquinome.

G Liposome Swelling Assay Workflow prep Prepare Proteoliposomes (Lipids + Porins) resuspend Resuspend in Isotonic Buffer prep->resuspend mix Mix with Hypotonic Cefquinome Solution resuspend->mix measure Monitor Absorbance Decrease Over Time mix->measure analyze Calculate Permeability Rate measure->analyze

Figure 2: Liposome Swelling Assay Workflow.

Mechanism of Action: Targeting Penicillin-Binding Proteins

Once in the periplasm, Cefquinome exerts its bactericidal effect by inhibiting the activity of penicillin-binding proteins (PBPs).[3]

Signaling Pathway of Cefquinome Action

PBPs are essential enzymes involved in the final stages of peptidoglycan synthesis, which is the primary component of the bacterial cell wall. By binding to and inactivating these enzymes, Cefquinome disrupts cell wall synthesis, leading to a weakened cell wall and eventual cell lysis.[3]

G Cefquinome's Mechanism of Action Cefquinome_out Cefquinome (Extracellular) Porin Porin Channel (OmpF/OmpC) Cefquinome_out->Porin Penetration Cefquinome_peri Cefquinome (Periplasm) Porin->Cefquinome_peri PBP Penicillin-Binding Proteins (PBPs) Cefquinome_peri->PBP Binding & Inactivation Peptidoglycan Peptidoglycan Synthesis PBP->Peptidoglycan Inhibition CellWall Bacterial Cell Wall Integrity Peptidoglycan->CellWall Maintains Lysis Cell Lysis CellWall->Lysis Loss of Integrity Leads to

Figure 3: Cefquinome's Mechanism of Action.

Conclusion

The zwitterionic nature of Cefquinome is a critical design feature that underpins its broad-spectrum antibacterial activity. By facilitating efficient transport across the Gram-negative outer membrane via porin channels, Cefquinome can effectively reach its periplasmic targets and disrupt bacterial cell wall synthesis. The quantitative data and experimental methodologies presented in this guide provide a comprehensive resource for researchers and drug development professionals working to understand and leverage the unique properties of this important fourth-generation cephalosporin. Further research to determine the specific permeation kinetics of Cefquinome through different porin subtypes will provide an even more detailed understanding of its mechanism of action and may inform the design of future antibiotics with enhanced penetration capabilities.

References

Protocols & Analytical Methods

Method

Application Notes and Protocols: Cefquinome Dosage Calculation for Bovine Respiratory Disease

For Researchers, Scientists, and Drug Development Professionals Introduction Cefquinome is a fourth-generation cephalosporin antibiotic used exclusively in veterinary medicine. It possesses a broad spectrum of activity a...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefquinome is a fourth-generation cephalosporin antibiotic used exclusively in veterinary medicine. It possesses a broad spectrum of activity against Gram-positive and Gram-negative bacteria, making it an effective treatment for various infections in cattle, including Bovine Respiratory Disease (BRD). BRD is a significant cause of morbidity, mortality, and economic loss in the cattle industry, and is commonly caused by a complex of bacterial pathogens, primarily Mannheimia haemolytica, Pasteurella multocida, and Histophilus somni.[1] This document provides detailed application notes and protocols for the dosage calculation of cefquinome in the treatment of BRD, aimed at researchers, scientists, and drug development professionals.

Recommended Dosage and Administration

The recommended dosage of cefquinome for the treatment of Bovine Respiratory Disease is 1 mg of cefquinome per kg of body weight, administered by intramuscular injection once daily for 3 to 5 consecutive days.[2][3]

Table 1: Recommended Cefquinome Dosage for Bovine Respiratory Disease

ParameterValue
Dosage 1 mg/kg of body weight
Route of Administration Intramuscular (IM) injection
Frequency Once daily
Duration 3 to 5 consecutive days

Pharmacokinetics of Cefquinome in Cattle

Understanding the pharmacokinetic profile of cefquinome is crucial for effective dosage calculation. Following intramuscular administration, cefquinome is rapidly absorbed and distributed in the body. It exhibits low protein binding and is primarily excreted unchanged in the urine.[4]

Table 2: Pharmacokinetic Parameters of Cefquinome in Cattle after Intramuscular Administration

ParameterValueReference
Bioavailability (F) 80.38%[3][5]
Maximum Plasma Concentration (Cmax) 6.93 ± 0.58 µg/mL[6]
Time to Maximum Concentration (Tmax) 0.5 hours[6]
Elimination Half-life (t½) 2.5 - 3.73 hours[4][6]
Volume of Distribution (Vd) 0.13 ± 0.02 L/kg[7]
Protein Binding < 5%[4]

In Vitro Activity against BRD Pathogens

The efficacy of an antibiotic is determined by its ability to inhibit the growth of the target pathogens. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The MIC50 and MIC90 values represent the MICs required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Table 3: Cefquinome MIC Distribution for Key Bovine Respiratory Disease Pathogens

PathogenMIC50 (µg/mL)MIC90 (µg/mL)
Mannheimia haemolytica ≤0.0160.031
Pasteurella multocida ≤0.016≤0.016
Histophilus somni Data not readily available in cited literatureData not readily available in cited literature

Note: Data for Histophilus somni was not explicitly available in the provided search results. The table reflects the available data for the other key pathogens.

Experimental Protocols

Protocol for Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing of bacteria isolated from animals.[8][9][10][11]

Objective: To determine the in vitro susceptibility of bacterial isolates from BRD cases to cefquinome.

Materials:

  • Bacterial isolates of Mannheimia haemolytica and Pasteurella multocida from bovine respiratory disease cases.

  • Cefquinome analytical standard.

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • 96-well microtiter plates.

  • Bacterial inoculum standardized to 0.5 McFarland turbidity.

  • Incubator (35°C ± 2°C).

  • Microplate reader or visual inspection.

Procedure:

  • Preparation of Cefquinome Dilutions: Prepare a stock solution of cefquinome and perform serial two-fold dilutions in CAMHB to achieve a range of concentrations (e.g., 0.008 to 16 µg/mL) in the microtiter plate wells.

  • Inoculum Preparation: Culture the bacterial isolates on appropriate agar plates. Prepare a bacterial suspension in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the cefquinome dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is determined as the lowest concentration of cefquinome at which there is no visible growth of the bacteria. This can be assessed visually or with a microplate reader.

MIC_Determination_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Cefquinome Dilutions C Inoculate Microtiter Plate A->C B Prepare Standardized Bacterial Inoculum B->C D Incubate at 35°C C->D E Read Results D->E F Determine MIC E->F

Workflow for MIC Determination.
Protocol for a Clinical Efficacy Trial

This protocol outlines a general framework for a randomized, controlled clinical trial to evaluate the efficacy of cefquinome for the treatment of BRD. The design should adhere to Good Clinical Practice (GCP) guidelines.

Objective: To evaluate the clinical efficacy of cefquinome in the treatment of naturally occurring BRD in cattle.

Study Design: A multi-center, randomized, positive-controlled, blinded clinical trial.

Animals:

  • Clinically diagnosed cases of BRD in cattle.

  • Inclusion criteria: Rectal temperature > 40.0°C, clinical signs of respiratory disease (e.g., cough, nasal discharge, increased respiratory rate).

  • Exclusion criteria: Previous antibiotic treatment for BRD, known hypersensitivity to β-lactam antibiotics.

Treatment Groups:

  • Test Group: Cefquinome administered at 1 mg/kg body weight, IM, once daily for 3-5 days.

  • Control Group: A registered and effective antibiotic for BRD treatment, administered according to its label recommendations.

Procedure:

  • Enrollment and Randomization: Animals meeting the inclusion criteria are enrolled and randomly allocated to either the test or control group.

  • Treatment Administration: Treatments are administered by trained personnel who are blinded to the treatment allocation.

  • Clinical Assessment: Clinical signs (rectal temperature, respiratory score, depression score) are recorded at pre-defined time points (e.g., Day 0, 1, 2, 3, 5, and 7).

  • Bacteriological Sampling: Nasopharyngeal swabs or transtracheal washes may be collected for bacterial culture and susceptibility testing at Day 0 and at the end of the study.

  • Data Analysis: The primary outcome is the clinical cure rate, defined as the resolution of clinical signs. Statistical analysis is performed to compare the cure rates between the treatment groups.

Clinical_Trial_Workflow A Animal Selection and Enrollment (BRD Diagnosis) B Randomization A->B C1 Cefquinome Treatment Group (1 mg/kg IM daily) B->C1 C2 Control Treatment Group B->C2 D Treatment Administration (Blinded) C1->D C2->D E Clinical and Bacteriological Monitoring D->E F Data Collection and Analysis E->F G Evaluation of Clinical Cure Rate F->G Signaling_Pathway cluster_bacterium Bacterial Cell cluster_host Host Cell (e.g., Macrophage) PBP Penicillin-Binding Proteins (PBPs) CW Cell Wall Synthesis PBP->CW Required for LPS Lipopolysaccharide (LPS) CW->LPS Component of Outer Membrane TLR4 Toll-like Receptor 4 (TLR4) MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines Induces Transcription Inflammation Reduced Inflammation Cytokines->Inflammation Cefquinome Cefquinome Cefquinome->PBP Inhibits LPS->TLR4 Activates

References

Application

Application Note: Determination of Cefquinome Residues in Bovine Milk by HPLC-MS/MS

Abstract This application note details a sensitive and reliable High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantitative determination of Cefquinome in bovine milk. The pro...

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a sensitive and reliable High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantitative determination of Cefquinome in bovine milk. The protocol includes a straightforward sample preparation procedure involving protein precipitation followed by solid-phase extraction for cleanup. The chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, and detection is performed using a tandem mass spectrometer in positive ion mode. This method has been validated according to the European Commission Decision 2002/657/EC guidelines and is suitable for monitoring Cefquinome residues in milk to ensure food safety and compliance with regulatory limits. The Maximum Residue Limit (MRL) for Cefquinome in milk, as set by the European Commission, is 20 µg·kg⁻¹[1].

Introduction

Cefquinome is a fourth-generation cephalosporin antibiotic exclusively developed for veterinary use.[2] It is commonly used in dairy cattle to treat infections such as mastitis. The presence of antibiotic residues in milk is a significant concern for public health, as it can lead to allergic reactions in sensitive individuals and contribute to the development of antimicrobial resistance.[3][4] Therefore, robust and sensitive analytical methods are required for the routine monitoring of Cefquinome residues in milk. This application note provides a detailed protocol for the extraction, cleanup, and analysis of Cefquinome in milk using HPLC-MS/MS.

Experimental

Materials and Reagents
  • Cefquinome Sulfate (Reference Standard, purity ≥ 95%)

  • Cefquinome-d7 (Internal Standard)

  • Acetonitrile (HPLC or LC-MS grade)

  • Methanol (HPLC grade)

  • Formic Acid (LC-MS grade)

  • Ultrapure Water

  • Styrene-divinylbenzene copolymer SPE cartridges (500 mg)[5] or C18 dispersive SPE (d-SPE) sorbent[6][7]

  • Blank bovine milk (verified to be free of Cefquinome)

Standard Solutions Preparation
  • Stock Standard Solution (1 mg/mL): Accurately weigh and dissolve Cefquinome Sulfate in methanol to obtain a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with a mixture of acetonitrile and water.

  • Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of Cefquinome-d7 in methanol.

  • Internal Standard Working Solution (1 µg/mL): Dilute the internal standard stock solution with water.

Sample Preparation
  • Extraction:

    • Pipette 10.0 g of milk sample into a 50 mL centrifuge tube.[5]

    • Add a known amount of the internal standard working solution.

    • Add 50 mL of an acetonitrile/formic acid/water mixture (900:1:100, v/v/v) and 50 mL of n-hexane.[5]

    • Homogenize the mixture for 1 minute.[5]

    • Centrifuge at 4000 rpm for 10 minutes.[8]

  • Cleanup (Solid-Phase Extraction):

    • Condition a styrene-divinylbenzene copolymer SPE cartridge (500 mg) with 10 mL of acetonitrile followed by 10 mL of water.[5]

    • Load the supernatant from the extraction step onto the SPE cartridge.

    • Wash the cartridge with 10 mL of water and then 10 mL of an acetonitrile/water mixture (1:19, v/v).[5]

    • Elute the analyte with 10 mL of an acetonitrile/water mixture (1:4, v/v).[5]

    • Add 10 µL of formic acid to the eluate and bring the final volume to 10 mL with the elution solvent.[5]

HPLC-MS/MS Conditions
  • HPLC System: Agilent 1290 Infinity II or equivalent

  • Mass Spectrometer: Sciex QTRAP 6500+ or equivalent

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Elution:

    • 0-1.0 min: 5% B

    • 1.0-5.0 min: 5-95% B

    • 5.0-7.0 min: 95% B

    • 7.1-10.0 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Cefquinome: Precursor ion > Product ion 1 (Quantifier), Precursor ion > Product ion 2 (Qualifier)

    • Cefquinome-d7: Precursor ion > Product ion (Quantifier)

Method Validation

The method was validated in accordance with the European Commission Decision 2002/657/EC.[1][6][9][10][11] The validation parameters included linearity, specificity, accuracy (recovery), precision (repeatability and intra-laboratory reproducibility), limit of detection (LOD), and limit of quantification (LOQ).

Results and Discussion

The developed HPLC-MS/MS method demonstrated excellent performance for the determination of Cefquinome in milk. The chromatographic peak for Cefquinome was well-resolved from matrix interferences. The use of an isotopically labeled internal standard ensured high accuracy and precision.

Quantitative Data Summary
ParameterResultReference
**Linearity (R²) **> 0.99[11]
Limit of Detection (LOD) 0.01 µg/mL[2]
Limit of Quantification (LOQ) 0.04 µg/mL[2]
Recovery 85% - 103%[6]
Intra-day Precision (RSD%) < 5%[12]
Inter-day Precision (RSD%) 2.6% - 9.3%[6]

Experimental Workflow Diagram

experimental_workflow sample Milk Sample (10g) add_is Add Internal Standard (Cefquinome-d7) sample->add_is extraction Add Acetonitrile/Formic Acid/Water & n-Hexane add_is->extraction homogenize Homogenize extraction->homogenize centrifuge Centrifuge homogenize->centrifuge supernatant Collect Supernatant centrifuge->supernatant condition_spe Condition SPE Cartridge supernatant->condition_spe load_sample Load Supernatant condition_spe->load_sample wash_spe Wash Cartridge load_sample->wash_spe elute Elute Cefquinome wash_spe->elute final_solution Final Sample Solution elute->final_solution inject Inject into HPLC-MS/MS final_solution->inject separation Chromatographic Separation (C18 Column) inject->separation detection Tandem Mass Spectrometry (MRM Mode) separation->detection data_analysis Data Acquisition & Processing detection->data_analysis quantification Quantification data_analysis->quantification

Caption: Experimental workflow for Cefquinome analysis in milk.

Conclusion

The described HPLC-MS/MS method is rapid, sensitive, and specific for the determination of Cefquinome in bovine milk. The sample preparation is straightforward, and the analytical method is robust. This method can be effectively implemented in routine monitoring programs to ensure that Cefquinome residues in milk do not exceed the established MRL, thereby safeguarding consumer health.

References

Method

Application Notes and Protocols for Cefquinome Administration in Swine Respiratory Infections

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the administration, efficacy, and pharmacokinetic/pharmacodynamic (PK/PD) properties of Cefquino...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration, efficacy, and pharmacokinetic/pharmacodynamic (PK/PD) properties of Cefquinome for the treatment of respiratory infections in swine. The included protocols are based on established experimental methodologies to facilitate further research and development.

Introduction to Cefquinome

Cefquinome is a fourth-generation cephalosporin antibiotic developed exclusively for veterinary use.[1][2] It possesses a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[2][3] Its bactericidal action stems from the inhibition of bacterial cell wall synthesis.[3][4] Cefquinome is notably stable against many beta-lactamases, enzymes that can inactivate many other cephalosporins.[3] In swine, it is primarily indicated for the treatment of respiratory diseases caused by common pathogens such as Actinobacillus pleuropneumoniae, Pasteurella multocida, Haemophilus parasuis, and Streptococcus suis.[2][3][4]

Administration Routes and Dosage

The primary and approved route of administration for Cefquinome in swine is intramuscular (IM) injection.[2][3] While intravenous (IV) administration is utilized in pharmacokinetic studies to determine absolute bioavailability, it is not a standard clinical route.[5][6]

Table 1: Recommended Dosage and Administration of Cefquinome in Swine

ParameterRecommendation
Administration Route Intramuscular (IM)
Standard Dosage 2 mg/kg body weight
Frequency Once daily (every 24 hours)
Duration 3 to 5 consecutive days
Injection Site Neck or thigh muscle

Note: Studies have shown no significant difference in pharmacokinetic properties between injection into the neck or thigh muscles.[5] Extra-label dosages of 3-5 mg/kg twice daily have been explored for enhanced efficacy against certain pathogens.[2]

Efficacy and Clinical Outcomes

Cefquinome has demonstrated high efficacy in the treatment of bacterial respiratory diseases in pigs.

Table 2: Summary of Cefquinome Efficacy Studies

Pathogen(s)Dosage RegimenSustained Cure RateComparisonReference
Bacterial Respiratory Pathogens2 mg/kg BW, once daily for 3 days90.5%Superior to amoxicillin (80.3%) and enrofloxacin (83.1%)[1]
Respiratory Disease (Field Study)2 mg/kg BW, once daily64.6%Significantly higher than ceftiofur (50.0%)[7]
Pasteurella multocida0.2-4 mg/kg, once daily for 3 daysDose-dependent bactericidal effectN/A[8]
Actinobacillus pleuropneumoniae2 mg/kg BW (single dose)Effective bacterial eradication in ex vivo modelN/A[9]

Pharmacokinetic and Pharmacodynamic Parameters

Understanding the PK/PD relationship of Cefquinome is crucial for optimizing dosage regimens. The time that the unbound drug concentration remains above the minimum inhibitory concentration (MIC) of the pathogen (%T > MIC) is the key predictor of its efficacy.[2][8]

Table 3: Pharmacokinetic Parameters of Cefquinome in Swine (2 mg/kg BW Dose)

ParameterIntramuscular (IM) AdministrationIntravenous (IV) AdministrationReference
Cmax (Maximum Concentration) 4.01 - 4.62 µg/mLN/A[5][6]
Tmax (Time to Cmax) 0.38 - 0.88 hN/A[5][6]
T½ (Elimination Half-life) 1.34 - 4.36 h1.85 h[2][6]
Bioavailability (F) 95.13 - 103.04%100% (by definition)[5][6]

Table 4: Pharmacodynamic Targets for Cefquinome against Pasteurella multocida

Antibacterial EffectRequired %T > MIC
1/3-log reduction14.23%
1/2-log reduction34.45%
1-log reduction (Bactericidal)73.44%

Data from a piglet tissue cage model.[8]

Experimental Protocols

In Vivo Efficacy and Pharmacokinetic Study Protocol

This protocol outlines a method to evaluate the efficacy and pharmacokinetics of Cefquinome in a swine respiratory infection model.

G cluster_acclimatization Phase 1: Acclimatization cluster_infection Phase 2: Infection cluster_treatment Phase 3: Treatment cluster_sampling Phase 4: Sample Collection cluster_analysis Phase 5: Analysis Acclimatization Acclimatize healthy piglets (e.g., 2 weeks) Infection Induce respiratory infection (e.g., intratracheal inoculation with A. pleuropneumoniae) Acclimatization->Infection Grouping Randomly assign pigs to treatment groups (Cefquinome, placebo, positive control) Infection->Grouping Treatment Administer treatment via IM injection (e.g., Cefquinome 2 mg/kg BW daily for 3-5 days) Grouping->Treatment BloodSampling Collect serial blood samples (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24h post-treatment) Treatment->BloodSampling TissueSampling Optional: Collect lung tissue/ bronchoalveolar lavage fluid (BALF) at study termination Treatment->TissueSampling PK_Analysis Analyze plasma Cefquinome concentrations (e.g., HPLC) BloodSampling->PK_Analysis PD_Analysis Assess clinical signs, lung lesions, and bacterial counts TissueSampling->PD_Analysis Integration Perform PK/PD modeling (e.g., calculate %T > MIC) PK_Analysis->Integration PD_Analysis->Integration

Caption: Workflow for an in vivo efficacy and pharmacokinetic study.

Methodology:

  • Animal Model: Use healthy, weaned piglets, acclimatized to the study conditions.

  • Infection: Anesthetize piglets and intratracheally inoculate with a known concentration (e.g., 10^7 CFU/mL) of a virulent strain of Actinobacillus pleuropneumoniae or Pasteurella multocida.[8][10]

  • Treatment Groups:

    • Group 1: Cefquinome (e.g., 2 mg/kg BW, IM, once daily).

    • Group 2: Placebo control (e.g., sterile saline, IM).

    • Group 3 (Optional): Positive control (e.g., another approved antibiotic).

  • Sample Collection:

    • Collect blood samples from the jugular or ear vein into heparinized tubes at predetermined time points post-administration.

    • Centrifuge blood to separate plasma and store at -20°C or below until analysis.

  • Analytical Method:

    • Determine Cefquinome concentrations in plasma using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[6][11]

  • Efficacy Assessment:

    • Monitor clinical signs (rectal temperature, respiratory rate, demeanor) daily.

    • At the end of the study, perform necropsy to score lung lesions.

    • Quantify bacterial load in lung tissue.

  • Data Analysis:

    • Calculate pharmacokinetic parameters (Cmax, Tmax, T½, AUC) using non-compartmental analysis.

    • Correlate PK parameters with efficacy outcomes to determine the relevant PK/PD index.

Minimum Inhibitory Concentration (MIC) Determination Protocol

Determining the MIC of Cefquinome against target pathogens is fundamental for interpreting PK/PD data.

G cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_read Reading Results A Prepare serial two-fold dilutions of Cefquinome in broth C Inoculate microtiter plate wells with bacterial suspension A->C B Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) B->C D Incubate at 37°C for 18-24 hours C->D E Observe for visible bacterial growth D->E F Determine MIC: Lowest concentration with no visible growth E->F

Caption: Protocol for Minimum Inhibitory Concentration (MIC) determination.

Methodology:

  • Materials: Cefquinome standard powder, appropriate broth medium (e.g., Mueller-Hinton), 96-well microtiter plates, and bacterial isolates.

  • Procedure: Follow the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.

  • Preparation: Create a series of two-fold dilutions of Cefquinome in the microtiter plate wells.

  • Inoculation: Add a standardized suspension of the test bacterium to each well.

  • Incubation: Incubate the plates under appropriate atmospheric conditions and temperature.

  • Interpretation: The MIC is the lowest concentration of Cefquinome that completely inhibits visible growth of the bacterium.

Mechanism of Action: Bacterial Cell Wall Synthesis Inhibition

Cefquinome, like other β-lactam antibiotics, targets penicillin-binding proteins (PBPs) located in the bacterial cell wall.

G Cefquinome Cefquinome Penetration Penetrates bacterial outer membrane (Gram-negative) Cefquinome->Penetration Binding Binds to and inactivates PBPs PBP Penicillin-Binding Proteins (PBPs) (Transpeptidases) Penetration->PBP PBP->Binding Crosslinking Inhibition of peptidoglycan cross-linking Binding->Crosslinking CellWall Weakened cell wall Crosslinking->CellWall Lysis Cell Lysis and Bacterial Death CellWall->Lysis

Caption: Cefquinome's mechanism of action pathway.

By binding to and inactivating these enzymes, Cefquinome disrupts the synthesis and cross-linking of peptidoglycan, a critical component of the bacterial cell wall. This leads to a compromised cell wall structure, ultimately causing cell lysis and death.[3][4] The zwitterionic structure of Cefquinome facilitates its rapid penetration across bacterial membranes, contributing to its potent activity.[4]

Conclusion

Cefquinome is a highly effective antibiotic for treating respiratory infections in swine, with intramuscular administration being the standard route. A dosage of 2 mg/kg body weight for 3-5 days is generally recommended and supported by clinical and pharmacokinetic data.[1][2][3] The protocols and data presented here provide a framework for researchers and drug development professionals to design and interpret studies aimed at further optimizing the use of Cefquinome and developing new therapeutic strategies for swine respiratory disease.

References

Application

Application Note and Protocol for Cefquinome Quantification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Audience: Researchers, scientists, and drug development professionals. Introduction Cefquinome is a fourth-generation cephalosporin antibiotic used exclusively in veterinary medicine for the treatment of various bacteria...

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cefquinome is a fourth-generation cephalosporin antibiotic used exclusively in veterinary medicine for the treatment of various bacterial infections in animals. Monitoring its concentration in biological matrices is crucial for pharmacokinetic studies, residue analysis, and ensuring food safety. This document provides a detailed protocol for the quantification of Cefquinome in various biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.

Principle

The method involves the extraction of Cefquinome from the biological matrix, followed by chromatographic separation using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC). The analyte is then detected and quantified by a tandem mass spectrometer operating in the selected reaction monitoring (SRM) mode. This technique allows for the selective detection of Cefquinome and its fragments, ensuring high accuracy and precision.

Quantitative Data Summary

The following tables summarize the quantitative performance of the LC-MS/MS method for Cefquinome quantification in various matrices as reported in the literature.

Table 1: Linearity and Sensitivity of Cefquinome Quantification

MatrixLinearity Range (ng/mL or ng/g)Limit of Quantification (LOQ) (ng/mL or ng/g)Limit of Detection (LOD) (ng/mL or ng/g)Reference
Porcine Feces5 - 1000--[1][2][3]
Bovine Colostrum & Milk1 - 5000-0.2[4]
Pig Plasma (unbound)5 - 250053.12[5][6]
Pig Plasma (total)5 - 250050.41[5][6]
Pig Bronchoalveolar Lavage (BAL) Fluid4 - 100041.43[5][6]
Cow's Milk-0.2 µg/kg0.1 µg/kg
Mouse Plasma0.01 - 5 µg/mL0.01 µg/mL0.005 µg/mL[7]

Table 2: Recovery and Precision of Cefquinome Quantification

MatrixSpiked ConcentrationRecovery (%)Within-Day Precision (RSD%)Between-Day Precision (RSD%)Reference
Bovine Colostrum & Milk4 - 240 ng/g98.4 - 99.4--[4]
Cow's Milk0.2 µg/kg88.60 ± 16.331.28 - 13.731.81 - 18.44
Cow's Milk10 µg/kg100.95 ± 2.54--
Cow's Milk50 µg/kg97.29 ± 1.77--
Sheep Plasma0.4, 2.0, 10 µg/mL92.0 - 93.9< 5< 5[8]
Mouse Plasma-> 85< 10< 10[7]

Experimental Protocols

Sample Preparation

The choice of sample preparation protocol depends on the matrix. Below are examples for different matrices.

a) Animal Tissues (Muscle, Liver, Kidney), Milk, Egg, Fish, Shellfish, and Honey[9]

  • Weigh 10.0 g of the homogenized sample. For honey, dissolve 10.0 g in 70 mL of water.

  • Add 50 mL of acetonitrile/formic acid/water (900:1:100, v/v/v) and 50 mL of n-hexane.

  • Homogenize and filter with suction.

  • To the residue on the filter paper, add 30 mL of acetonitrile/formic acid/water (900:1:100, v/v/v) and 30 mL of n-hexane, homogenize, and filter again.

  • Combine the filtrates, collect the lower layer, and adjust the volume to 200 mL with the extraction solvent.

  • Take a 40 mL aliquot, concentrate to less than 4 mL at below 40°C, and add 20 mL of water.

  • Proceed to Solid Phase Extraction (SPE).

b) Fat[9]

  • Weigh 5.00 g of the sample.

  • Add 50 mL of acetonitrile/formic acid/water (900:1:100, v/v/v) and 50 mL of n-hexane.

  • Homogenize and filter with suction.

  • Repeat the extraction of the residue with 30 mL of the extraction solvent and 30 mL of n-hexane.

  • Combine the filtrates, collect the lower layer, and adjust the volume to 200 mL.

  • Take an 80 mL aliquot, concentrate to less than 8 mL at below 40°C, and add 20 mL of water.

  • Proceed to SPE.

c) Porcine Feces[1]

  • To 0.5 g of feces, immediately add 500 µL of an 8 µg/mL tazobactam solution in water to inhibit enzymatic degradation.

  • Add 20 µL of the internal standard working solution.

  • Add 1 mL of 1% (v/v) formic acid in acetonitrile–water (50:50, v/v).

  • Shake for 30 minutes.

  • Centrifuge for 10 minutes at 2851 × g and 4 °C.

  • Load the supernatant onto an Oasis PRiME HLB column.

  • The eluate is ready for injection.

d) Bovine Colostrum and Raw Milk[4]

  • To 2 g of colostrum or milk, add an isotopically labeled internal standard.

  • Perform protein precipitation.

  • Follow with solid-phase extraction.

e) Plasma (for total concentration)[5]

  • Perform protein precipitation with acetonitrile.

  • Conduct a back-extraction of acetonitrile with dichloromethane.

f) Plasma (for unbound concentration)[5]

  • Use a simple deproteinization step with a Microcon filter.

Solid Phase Extraction (SPE) Clean-up[10]
  • Use a styrene-divinylbenzene copolymer cartridge (e.g., 500 mg).

  • Load the aqueous extract from the sample preparation step onto the cartridge.

  • Wash the cartridge sequentially with 10 mL of water and 10 mL of acetonitrile/water (1:19, v/v). Discard the effluent.

  • Elute Cefquinome with 10 mL of acetonitrile/water (1:4, v/v).

  • Add 10 µL of formic acid to the eluate and adjust the final volume to 10 mL with acetonitrile/water (1:4, v/v).

Liquid Chromatography (LC) Conditions
  • Column: A reversed-phase C18 column is commonly used, for instance, an Acquity UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm) or a Zorbax Eclipse plus C18 (100 × 2.1 mm).[1]

  • Mobile Phase A: 0.005% to 0.1% (v/v) formic acid in water, sometimes with the addition of 2 mM ammonium formate.[1]

  • Mobile Phase B: Acetonitrile, often with 0.1% (v/v) formic acid.[1]

  • Flow Rate: A typical flow rate is around 300 µL/min.[1]

  • Injection Volume: 5 - 10 µL.[1][9]

  • Column Temperature: Maintained at a constant temperature, e.g., 40°C.

  • Gradient Elution: A gradient program is used to separate Cefquinome from other matrix components. An example gradient is provided in Table 3.

Table 3: Example of a Gradient Elution Program[1]

Time (min)Mobile Phase A (%)Mobile Phase B (%)
0.0955
1.0955
5.0595
7.0595
7.1955
10.0955
Mass Spectrometry (MS/MS) Conditions
  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used.[1][4]

  • Precursor Ion (m/z): The protonated molecule [M+H]⁺ of Cefquinome is selected as the precursor ion, which is approximately m/z 529.0.[1]

  • Product Ions (m/z): Characteristic product ions are monitored for quantification and confirmation. Common product ions for Cefquinome are m/z 134.0 and m/z 396.3.[1][9] The most intense product ion is used for quantification.

  • Collision Energy: The collision energy is optimized to achieve efficient fragmentation of the precursor ion, typically around 15 eV for Cefquinome.[1]

  • Other Parameters: Other parameters such as capillary voltage (e.g., 3.5 kV), cone voltage (e.g., 20 V), source temperature (e.g., 120 °C), and desolvation temperature (e.g., 400 °C) should be optimized for the specific instrument used.[1]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_cleanup Clean-up cluster_analysis LC-MS/MS Analysis Sample Biological Sample (Tissue, Milk, Plasma, etc.) Homogenization Homogenization / Dilution Sample->Homogenization Extraction Liquid-Liquid or Protein Precipitation Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant SPE Solid Phase Extraction (SPE) Supernatant->SPE Elution Elution SPE->Elution Evaporation Evaporation & Reconstitution Elution->Evaporation LC Liquid Chromatography (Separation) Evaporation->LC MSMS Tandem Mass Spectrometry (Detection & Quantification) LC->MSMS Data Data Acquisition & Processing MSMS->Data logical_relationship cluster_method Analytical Method cluster_parameters Key Parameters Analyte Cefquinome in Matrix Extraction Analyte Extraction Analyte->Extraction Isolation Separation Chromatographic Separation Extraction->Separation Purification & Injection Extraction_params Solvent, pH, SPE Sorbent Extraction->Extraction_params Detection Mass Spectrometric Detection Separation->Detection Ionization & Fragmentation Separation_params Column, Mobile Phase, Gradient Separation->Separation_params Quantification Quantification Detection->Quantification Signal Measurement Detection_params Precursor/Product Ions, Voltages Detection->Detection_params Quantification_params Calibration Curve, IS Quantification->Quantification_params

References

Method

Application Notes and Protocols for the Use of Cefquinome in Experimental Animal Models of Mastitis

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the use of Cefquinome, a fourth-generation cephalosporin, in established experimental animal mod...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Cefquinome, a fourth-generation cephalosporin, in established experimental animal models of mastitis. The protocols and data presented are synthesized from peer-reviewed studies to guide researchers in designing and conducting their own investigations into the efficacy and mechanisms of action of this important veterinary antibiotic.

Introduction

Mastitis, an inflammation of the mammary gland, is a significant concern in dairy animals, leading to substantial economic losses.[1] Experimental animal models, particularly in mice, are crucial for studying the pathogenesis of mastitis and for the preclinical evaluation of new therapeutic agents like Cefquinome.[2][3] Cefquinome exhibits broad-spectrum antibacterial activity against common mastitis pathogens, including Staphylococcus aureus and Escherichia coli, by inhibiting bacterial cell wall synthesis.[1][4] These notes will detail the application of Cefquinome in these models, focusing on protocols for mastitis induction, treatment regimens, and evaluation of efficacy.

Experimental Animal Models

The most predominantly utilized and well-characterized experimental model for studying mastitis is the murine (mouse) model. While rat models are mentioned in the context of S. aureus infections, specific protocols for Cefquinome use in rat mastitis models are not extensively documented in the available literature.[2][3]

Murine Mastitis Model

Lactating mice are the subjects of choice for these studies. The fourth (L4) and fifth (R4) pairs of abdominal mammary glands are typically used due to their larger size and ease of access.[1]

Experimental Protocols

The following are detailed methodologies for key experiments involving the use of Cefquinome in murine models of mastitis.

Protocol for Staphylococcus aureus-Induced Mastitis in Mice

This protocol is adapted from studies investigating the pharmacokinetics and pharmacodynamics of Cefquinome against S. aureus.[1][5][6]

Objective: To establish a localized S. aureus infection in the mammary gland of lactating mice and to evaluate the therapeutic efficacy of Cefquinome.

Materials:

  • Lactating CD-1 mice (body weight 35-45 g)[5]

  • Staphylococcus aureus strain (e.g., Newbould 305, ATCC 29740)[5]

  • Brain Heart Infusion (BHI) broth and agar

  • Cefquinome sterile powder

  • Sterile saline solution

  • 32-gauge blunt needles

  • Anesthetic agent (e.g., pentobarbital)

  • Homogenizer

  • Plates for bacterial enumeration (e.g., Mannitol Salt Agar)

Procedure:

  • Bacterial Preparation: Culture S. aureus in BHI broth overnight. Dilute the culture in sterile saline to the desired concentration (e.g., approximately 4000 CFU in 100 µL).

  • Induction of Mastitis:

    • Anesthetize the lactating mouse.

    • Make a small incision at the end of the teat of the L4 and R4 mammary glands.

    • Using a 32-gauge blunt needle, infuse 100 µL of the S. aureus suspension into the teat canal.

    • Allow the infection to establish for approximately 9 hours to reach a bacterial load of around 10^7 CFU/gland.

  • Cefquinome Administration:

    • Prepare working solutions of Cefquinome in sterile saline.

    • Administer Cefquinome via intramammary infusion through the teat canal. Dosages can range from 25 to 800 µg per gland.[2][7]

    • Treatment can be a single dose or multiple doses at intervals of 8, 12, or 24 hours.[5]

  • Evaluation of Efficacy:

    • At predetermined time points (e.g., 24, 48, 72 hours post-treatment), euthanize the mice.

    • Aseptically harvest the treated mammary glands.

    • Homogenize the glands in sterile saline.

    • Perform serial dilutions of the homogenate and plate on appropriate agar for bacterial enumeration (CFU/gland).

Protocol for Escherichia coli-Induced Mastitis in Mice

This protocol is based on studies evaluating Cefquinome's effectiveness against environmental mastitis pathogens.

Objective: To induce an E. coli mastitis in lactating mice and assess the efficacy of Cefquinome treatment.

Materials:

  • Lactating mice

  • Pathogenic Escherichia coli strain

  • Luria-Bertani (LB) broth and agar

  • Cefquinome sterile powder

  • Sterile saline solution

  • Materials for intramammary infusion as listed in Protocol 3.1.

Procedure:

  • Bacterial Preparation: Grow E. coli in LB broth to the desired concentration.

  • Induction of Mastitis: Follow the same procedure as for S. aureus (Protocol 3.1, step 2), infusing the E. coli suspension. The initial bacterial density can be around 10^7 CFU/gland.

  • Cefquinome Administration: Administer Cefquinome intramammarily at various doses (e.g., 25, 50, 100, 200, 400 µ g/gland ) and intervals (e.g., 12 or 24 hours) starting at 9 hours post-inoculation.

  • Evaluation of Efficacy: Harvest mammary glands at 24, 48, and 72 hours post-treatment for bacterial enumeration.

Protocol for Lipopolysaccharide (LPS)-Induced Mastitis in Mice

This model is used to study the inflammatory response characteristic of Gram-negative bacterial mastitis without a live infection.

Objective: To induce a sterile inflammation in the mammary gland using LPS and to study the anti-inflammatory effects of potential therapeutic agents.

Materials:

  • Lactating mice

  • Lipopolysaccharide (LPS) from E. coli

  • Sterile saline solution

  • Materials for intramammary infusion as listed in Protocol 3.1.

Procedure:

  • LPS Preparation: Dissolve LPS in sterile saline to a concentration of 1 mg/mL.

  • Induction of Inflammation: Infuse 100 µL of the LPS solution into the L4 and R4 mammary glands.

  • Treatment Administration: Administer the test compound (e.g., an anti-inflammatory agent) at a specified time point relative to the LPS challenge.

  • Evaluation of Inflammation: At various time points, harvest the mammary glands for analysis of inflammatory markers such as myeloperoxidase (MPO) activity, and pro-inflammatory cytokines (e.g., TNF-α, IL-1β) through methods like ELISA or qPCR. Histopathological examination of the gland tissue can also be performed.

Data Presentation

The following tables summarize quantitative data from studies on Cefquinome in murine mastitis models.

Table 1: Pharmacokinetic and Pharmacodynamic Parameters of Cefquinome in S. aureus Murine Mastitis Model[6]
ParameterValueDescription
%T>MIC for bacteriostatic action 7.59%Percentage of the dosing interval that Cefquinome concentration remains above the Minimum Inhibitory Concentration (MIC) to inhibit bacterial growth.
%T>MIC for 1.8-log10 CFU/gland reduction 35.98%Percentage of the dosing interval that Cefquinome concentration remains above the MIC to achieve a significant reduction in bacterial count.
AUC0-24/MIC for bacteriostatic action 6.91 hRatio of the Area Under the Curve of drug concentration over 24 hours to the MIC required to inhibit bacterial growth.
AUC0-24/MIC for 1.8-log10 CFU/gland reduction 137.43 hRatio of the Area Under the Curve of drug concentration over 24 hours to the MIC required for a significant reduction in bacterial count.
Table 2: Efficacy of Different Cefquinome Dosing Regimens in S. aureus Murine Mastitis Model[7][8]
Dosing Regimen (per gland)Dosing IntervalBacterial Count Reduction (log10 CFU/gland) at 24h
25 µg8 hPrevention of microbial growth
50 µg12 hPrevention of microbial growth
100 µg24 hPrevention of microbial growth
800 µg24 h~1.23 - 1.5
Table 3: Efficacy of Cefquinome against Streptococcus agalactiae in a Murine Mastitis Model[9]
Cefquinome Dose (per gland)Efficacy EndpointRequired %T > MIC
Single Dose0.5-log10 CFU/MG reduction31%
Single Dose1-log10 CFU/MG reduction47%
Single Dose2-log10 CFU/MG reduction81%

Mechanism of Action and Signaling Pathways

Cefquinome's primary mechanism of action is the inhibition of bacterial cell wall synthesis , leading to bacterial cell death.[4] The inflammatory response in mastitis, particularly in response to Gram-negative bacteria and their endotoxins (LPS), is known to involve the activation of the Toll-like receptor 4 (TLR4) , which subsequently triggers downstream signaling cascades, most notably the NF-κB pathway . This leads to the production of pro-inflammatory cytokines. While Cefquinome effectively reduces the bacterial load, thereby diminishing the inflammatory stimulus, there is currently no direct evidence to suggest that Cefquinome itself directly modulates these inflammatory signaling pathways. The observed anti-inflammatory effects are considered secondary to its potent bactericidal activity. One study has explored the use of zinc oxide nanoparticles in conjunction with Cefquinome, noting that these nanoparticles can inhibit the NF-κB pathway, but this is not a direct action of Cefquinome.

Visualizations

Experimental Workflow for Cefquinome Efficacy Testing in a Murine Mastitis Model

G cluster_prep Preparation cluster_animal Animal Procedure cluster_analysis Analysis Bacterial_Culture Bacterial Culture (e.g., S. aureus) Mastitis_Induction Intramammary Inoculation Bacterial_Culture->Mastitis_Induction Cefquinome_Prep Cefquinome Solution Preparation Treatment Intramammary Cefquinome Administration Cefquinome_Prep->Treatment Anesthesia Anesthetize Lactating Mouse Anesthesia->Mastitis_Induction Infection_Establishment Infection Establishment (~9 hours) Mastitis_Induction->Infection_Establishment Infection_Establishment->Treatment Euthanasia Euthanasia at Pre-defined Time Points Treatment->Euthanasia Gland_Harvest Mammary Gland Harvest Euthanasia->Gland_Harvest Homogenization Tissue Homogenization Gland_Harvest->Homogenization Bacterial_Enumeration Bacterial Enumeration (CFU/gland) Homogenization->Bacterial_Enumeration

Caption: Workflow for evaluating Cefquinome efficacy in a murine mastitis model.

Logical Relationship of Cefquinome's Action in Mastitis

G Bacterial_Infection Bacterial Infection (e.g., S. aureus, E. coli) Cell_Wall_Synthesis Inhibition of Bacterial Cell Wall Synthesis Inflammation_Reduction Reduction in Mammary Gland Inflammation Cefquinome Cefquinome Treatment Cefquinome->Cell_Wall_Synthesis Direct Effect Bacterial_Death Bacterial Death Cell_Wall_Synthesis->Bacterial_Death Inflammatory_Stimulus Reduced Inflammatory Stimulus (e.g., LPS) Bacterial_Death->Inflammatory_Stimulus Inflammatory_Stimulus->Inflammation_Reduction Indirect Effect Clinical_Improvement Clinical Improvement of Mastitis Inflammation_Reduction->Clinical_Improvement G LPS LPS (from Gram-negative bacteria) TLR4 TLR4 LPS->TLR4 Signaling_Cascade Downstream Signaling Cascade TLR4->Signaling_Cascade NFkB_Activation NF-κB Activation Signaling_Cascade->NFkB_Activation Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB_Activation->Proinflammatory_Cytokines Inflammation Mammary Gland Inflammation Proinflammatory_Cytokines->Inflammation

References

Application

Formulation of Cefquinome Sulfate for Injection: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and protocols for the formulation of Cefquinome sulfate for injection. It covers two primary formulation a...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the formulation of Cefquinome sulfate for injection. It covers two primary formulation approaches: a sterile powder for reconstitution (achieved through lyophilization) and an oil-based suspension for intramuscular administration. The protocols provided are based on publicly available data and are intended to serve as a comprehensive guide for research and development purposes.

Formulation Overview

Cefquinome sulfate, a fourth-generation cephalosporin antibiotic for veterinary use, can be formulated as either a powder for reconstitution for intravenous or intramuscular injection, or as a ready-to-use suspension for intramuscular injection. The choice of formulation depends on the desired route of administration, stability requirements, and therapeutic application.

  • Powder for Injection (Lyophilized): This formulation offers excellent long-term stability in the dried state. It requires reconstitution with a suitable sterile diluent, such as Sterile Water for Injection (WFI), prior to administration. Excipients are included to ensure the stability of the active pharmaceutical ingredient (API) during the lyophilization process and to provide an elegant, easily reconstitutable cake.

  • Suspension for Injection: This formulation provides a ready-to-use product, often for intramuscular administration, which can offer sustained-release characteristics. The formulation is typically an oil-based suspension containing micronized Cefquinome sulfate, a suspending agent to ensure homogeneity, and an antioxidant to prevent degradation of the oil vehicle.

Quantitative Data Presentation

The following tables summarize the quantitative compositions for representative Cefquinome sulfate injection formulations and the validation parameters for a typical analytical HPLC method.

Table 1: Representative Formulation Compositions
Formulation TypeComponentConcentration/AmountFunction
Powder for Injection (Lyophilized) Cefquinome sulfate500 mg/vialActive Pharmaceutical Ingredient
L-Arginine4g (for 10g of Cefquinome sulfate)Solubilizer/Stabilizer
Mannitol0.6g (for 10g of Cefquinome sulfate)Bulking Agent/Tonicity Modifier
Sodium Hydroxide/Hydrochloric Acidq.s. to pH 6.5pH Adjuster
Suspension for Injection Cefquinome sulfate2.5% (w/v)Active Pharmaceutical Ingredient
Vitamin E0.15% - 0.3% (w/v)Antioxidant
Glyceryl Monostearate1% - 3% (w/v)Suspending Agent
Ethyl Oleateq.s. to 100%Vehicle
Table 2: HPLC Analytical Method Validation Parameters
ParameterResult
Linearity Range 20 - 160 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.44 µg/mL
Limit of Quantification (LOQ) 1.34 µg/mL
Accuracy (% Recovery) 99.10% to 101.31%
Precision (%RSD) < 2.0%

Experimental Protocols

Preparation of Lyophilized Cefquinome Sulfate for Injection

This protocol describes the preparation of a batch of lyophilized Cefquinome sulfate for injection.

Materials:

  • Cefquinome sulfate (sterile)

  • L-Arginine

  • Mannitol

  • Sodium Hydroxide (0.1N)

  • Hydrochloric Acid (0.1N)

  • Water for Injection (WFI), cold

  • Activated Carbon

  • Sterile vials and stoppers

Protocol:

  • In an aseptic environment, dissolve 4g of L-arginine and 0.6g of mannitol in 100mL of cold WFI with stirring.

  • Slowly add 10g of Cefquinome sulfate to the solution and continue stirring until fully dissolved.

  • Adjust the pH of the solution to 6.5 using 0.1N sodium hydroxide or 0.1N hydrochloric acid.

  • Add 0.1g of activated carbon to the solution and stir for 20 minutes for decolorization.

  • Filter the solution through a coarse filter to remove the activated carbon.

  • Aseptically filter the solution through a 0.22 µm membrane filter into a sterile container.

  • Dispense the sterile solution into sterile vials.

  • Partially insert sterile lyophilization stoppers onto the vials.

  • Load the vials into a pre-cooled lyophilizer.

  • Execute the lyophilization cycle (see Table 3 for a representative cycle).

  • After completion of the cycle, fully stopper the vials under vacuum and seal.

Table 3: Representative Lyophilization Cycle for Cefquinome Sulfate Injection
StageStepTemperature (°C)Pressure (mTorr)Duration (hours)
Freezing Ramp downto -40Atmospheric2
Hold-40Atmospheric4
Primary Drying Ramp upto -101002
Hold-1010020
Secondary Drying Ramp upto 25503
Hold255010

Note: This is a representative cycle and may require optimization based on the specific formulation and lyophilizer.

Preparation of Cefquinome Sulfate Suspension for Injection

This protocol details the preparation of an oil-based Cefquinome sulfate suspension.

Materials:

  • Cefquinome sulfate (micronized, sterile)

  • Vitamin E

  • Glyceryl Monostearate

  • Ethyl Oleate

Protocol:

  • Sterilize the ethyl oleate by heating to 120°C and holding for 2 hours, then cool to room temperature in an aseptic environment.

  • Aseptically add the required amounts of glyceryl monostearate and vitamin E to the sterile ethyl oleate and stir until dissolved.

  • Aseptically add the micronized, sterile Cefquinome sulfate to the oil base.

  • Homogenize the mixture using a high-shear mixer until a uniform suspension is achieved.

  • Aseptically fill the suspension into sterile vials.

Stability-Indicating HPLC Method for Cefquinome Sulfate

This protocol outlines a stability-indicating HPLC method for the quantification of Cefquinome sulfate and the detection of degradation products.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: 25mM KH2PO4 buffer (pH 6.5) and Acetonitrile (80:20 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 265 nm

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Standard Solution Preparation:

  • Accurately weigh and dissolve an appropriate amount of Cefquinome sulfate reference standard in the mobile phase to obtain a stock solution of known concentration.

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 20-160 µg/mL).

Sample Preparation (from formulated product):

  • For Lyophilized Powder: Reconstitute the vial with a known volume of mobile phase. Further dilute with the mobile phase to bring the concentration within the linear range of the assay.

  • For Suspension: Accurately transfer a known volume of the suspension to a volumetric flask. Dilute with a suitable solvent (e.g., a mixture of acetonitrile and water) and sonicate to ensure complete extraction of the drug. Further dilute with the mobile phase to the target concentration.

  • Filter all samples through a 0.45 µm syringe filter before injection.

Forced Degradation Studies:

  • Acid Hydrolysis: Incubate a solution of Cefquinome sulfate in 0.1 M HCl.

  • Base Hydrolysis: Incubate a solution of Cefquinome sulfate in 0.1 M NaOH.

  • Oxidative Degradation: Treat a solution of Cefquinome sulfate with 3% H2O2.

  • Thermal Degradation: Expose the solid drug or its solution to elevated temperatures (e.g., 60-80°C).

  • Photolytic Degradation: Expose a solution of Cefquinome sulfate to UV light.

Analyze the stressed samples using the HPLC method to evaluate the separation of the main peak from any degradation products.

Visualizations

Experimental Workflow for Lyophilized Formulation

Lyophilized_Formulation_Workflow cluster_prep Solution Preparation cluster_lyo Lyophilization A Dissolve Excipients in WFI B Add Cefquinome Sulfate A->B C pH Adjustment B->C D Decolorization with Activated Carbon C->D E Sterile Filtration D->E F Aseptic Filling into Vials E->F G Loading into Lyophilizer F->G H Freezing G->H I Primary Drying (Sublimation) H->I J Secondary Drying (Desorption) I->J K Sealing and Crimping J->K

Caption: Workflow for the preparation of lyophilized Cefquinome sulfate for injection.

Experimental Workflow for Suspension Formulation

Suspension_Formulation_Workflow cluster_vehicle Vehicle Preparation cluster_suspension Suspension Preparation A Sterilize Oil Vehicle (Heat) B Cool to Room Temperature A->B C Dissolve Antioxidant and Suspending Agent B->C D Add Sterile Micronized Cefquinome Sulfate C->D E High-Shear Homogenization D->E F Aseptic Filling E->F HPLC_Stability_Flow A Develop HPLC Method B Validate Method (ICH Guidelines) (Linearity, Accuracy, Precision, etc.) A->B C Prepare Formulation Samples B->C D Perform Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) B->D H Analyze Stability Samples at Time Points C->H E Analyze Stressed Samples by HPLC D->E F Assess Peak Purity and Resolution E->F G Conduct Long-Term and Accelerated Stability Studies F->G G->H I Determine Shelf-Life H->I

Technical Notes & Optimization

Troubleshooting

Troubleshooting poor clinical response to Cefquinome therapy

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues regarding poor clinical response to Cefquinome therapy. The information is tailored for rese...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues regarding poor clinical response to Cefquinome therapy. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Cefquinome?

Cefquinome is a fourth-generation cephalosporin antibiotic.[1] Its primary mechanism of action is the inhibition of bacterial cell wall synthesis.[2][3] It achieves this by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of peptidoglycan, a critical component of the bacterial cell wall. This disruption leads to weakening of the cell wall and subsequent cell lysis. Cefquinome is notably stable against many common β-lactamases, enzymes produced by bacteria that can inactivate many other β-lactam antibiotics.[1][4]

Q2: What is the typical spectrum of activity for Cefquinome?

Cefquinome exhibits a broad spectrum of activity against a wide range of Gram-positive and Gram-negative bacteria. It is effective against common veterinary pathogens such as Staphylococcus aureus, Streptococcus spp., Pasteurella multocida, Mannheimia haemolytica, and Escherichia coli.[4]

Q3: What are the key pharmacokinetic and pharmacodynamic (PK/PD) parameters for Cefquinome efficacy?

The efficacy of Cefquinome, like other β-lactam antibiotics, is primarily associated with the time that the drug concentration remains above the Minimum Inhibitory Concentration (MIC) at the site of infection (%T > MIC).[5][6] However, in some infection models, such as mastitis, the ratio of the area under the concentration-time curve to the MIC (AUC/MIC) has also been shown to be a good predictor of efficacy.[5][7]

Troubleshooting Poor In Vitro Response

Issue: Higher than expected Minimum Inhibitory Concentration (MIC) values in broth microdilution assay.

A higher than expected MIC can indicate reduced susceptibility or resistance of the bacterial isolate to Cefquinome.

Potential Causes and Troubleshooting Steps:

  • Incorrect Inoculum Density: An inoculum that is too heavy can lead to falsely elevated MICs.[8]

    • Troubleshooting: Ensure the bacterial suspension is standardized to a 0.5 McFarland standard before dilution and inoculation. Verify the final inoculum concentration in the wells is approximately 5 x 10^5 CFU/mL.

  • Contamination: Contamination of the culture or reagents can interfere with the assay.

    • Troubleshooting: Always use aseptic techniques. Include a sterility control (broth only) and a growth control (broth with inoculum, no antibiotic) in each assay.[9] Check for purity of the bacterial culture before starting the assay.

  • Cefquinome Instability: Cefquinome stability is pH and temperature-dependent. It is more stable in acidic conditions (pH < 6) and at lower temperatures. Degradation can occur at higher pH and temperatures, leading to reduced activity.[2][10][11]

    • Troubleshooting: Prepare Cefquinome stock solutions fresh. If storage is necessary, store at -20°C.[7] Ensure the pH of the Mueller-Hinton broth is within the recommended range (7.2-7.4).

  • Skipped Wells: The appearance of growth in wells at higher concentrations than the MIC (skipped wells) can be due to contamination, improper inoculation, or issues with the antibiotic dilution.[8]

    • Troubleshooting: Review and optimize your inoculation technique to ensure a homogenous suspension. Check for contamination. If the issue persists, prepare fresh antibiotic dilutions.

Logical Workflow for Troubleshooting Inconsistent MIC Results

G start Inconsistent Cefquinome MIC Results check_qc Verify Quality Control Strain Results (e.g., E. coli ATCC 25922) start->check_qc qc_ok QC within range? check_qc->qc_ok review_protocol Review Protocol Adherence: - Inoculum preparation - Incubation conditions - Reading method qc_ok->review_protocol Yes troubleshoot_qc Troubleshoot QC Discrepancy: - New QC stock - Check incubation - Review reading method qc_ok->troubleshoot_qc No protocol_adherence Protocol followed correctly? review_protocol->protocol_adherence check_reagents Check Reagents: - Cefquinome stock (age, storage) - Broth (pH, expiry) - Water quality protocol_adherence->check_reagents Yes correct_protocol Correct Protocol Deviations and Repeat Assay protocol_adherence->correct_protocol No reagents_ok Reagents acceptable? check_reagents->reagents_ok investigate_resistance Investigate Potential Resistance Mechanisms reagents_ok->investigate_resistance Yes replace_reagents Replace Reagents and Repeat Assay reagents_ok->replace_reagents No

Caption: Troubleshooting workflow for inconsistent Cefquinome MIC results.

Troubleshooting Poor In Vivo Response Despite In Vitro Susceptibility

Issue: The infecting organism shows susceptibility to Cefquinome in vitro (low MIC), but the clinical response in an animal model (e.g., mouse mastitis model) is poor.

This discrepancy between in vitro and in vivo results is a common challenge in drug development.

Potential Causes and Troubleshooting Steps:

  • Biofilm Formation: Bacteria within a biofilm are significantly more resistant to antibiotics than their planktonic counterparts. Standard MIC tests are performed on planktonic bacteria and do not reflect this increased resistance.[12][13]

    • Troubleshooting: Test the efficacy of Cefquinome against biofilms formed by the target organism using an in vitro biofilm model, such as the tissue culture plate method.[14]

  • High Bacterial Load at Infection Site: The initial bacterial concentration can impact the efficacy of Cefquinome. A high bacterial load may overwhelm the antibiotic's bactericidal capacity.[1]

    • Troubleshooting: Quantify the bacterial load at the site of infection in your animal model. Consider if the inoculum used for in vivo studies is significantly higher than that used for in vitro testing.

  • Host Factors and Immune Status: The host's immune system plays a crucial role in clearing bacterial infections. An immunocompromised animal model may show a poorer response to antibiotic therapy.[12][13]

    • Troubleshooting: Evaluate the immune status of the animal model. Consider using an immunocompetent model if not already doing so.

  • Physicochemical Environment at the Infection Site: Factors such as pH, oxygen tension, and the presence of purulent material at the site of infection can inactivate or reduce the efficacy of Cefquinome.[12][13][15] Cefquinome is less stable in alkaline environments.[2][10]

    • Troubleshooting: If possible, measure the pH at the site of infection. Consider if the in vivo environment is significantly different from the in vitro testing conditions.

  • Inadequate Drug Exposure at the Infection Site: The concentration of Cefquinome at the site of infection may not be sufficient to achieve a therapeutic effect, even with appropriate dosing.

    • Troubleshooting: Perform pharmacokinetic studies to determine the concentration of Cefquinome in the target tissue (e.g., mammary gland tissue in a mastitis model).[7] Ensure that the drug concentration exceeds the MIC for a sufficient duration.

Experimental Workflow for Investigating In Vitro vs. In Vivo Discrepancies

Caption: Workflow for investigating poor in vivo Cefquinome efficacy.

Data Presentation

Table 1: Cefquinome Minimum Inhibitory Concentration (MIC) Data for Common Veterinary Pathogens

Bacterial SpeciesMIC50 (µg/mL)MIC90 (µg/mL)
Staphylococcus aureus0.51.0
Streptococcus suis0.060.25
Escherichia coli0.060.25
Pasteurella multocida> 0.032> 0.032
Mannheimia haemolytica> 0.032> 0.032
Actinobacillus pleuropneumoniae0.0160.016
Histophilus somni> 0.004> 0.004

Data compiled from multiple sources.[16][17][18][19][20]

Table 2: Pharmacokinetic Parameters of Cefquinome in Various Animal Species (Intramuscular Administration)

Animal SpeciesDose (mg/kg)Cmax (µg/mL)Tmax (h)T½ (h)Bioavailability (%)
Sheep2----
Goats2----
Camels13.20.826.6885.52
Cattle---2.12-
Horses---2.32-
Pigs-----
Mice (Intramammary)0.025-0.40.03-0.540.17-0.250.6-1.1-

Data compiled from multiple sources. Note: Parameters can vary based on the specific study design and analytical methods used.[1][4][5][21][22][23]

Experimental Protocols

Protocol 1: Cefquinome Broth Microdilution MIC Assay

This protocol is based on Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • Cefquinome analytical standard

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial isolate in pure culture

  • 0.5 McFarland turbidity standard

  • Sterile saline

  • Spectrophotometer

  • Multichannel pipette

Procedure:

  • Prepare Cefquinome Stock Solution: Prepare a stock solution of Cefquinome in a suitable solvent (e.g., sterile water) at a concentration of 1280 µg/mL.

  • Prepare Antibiotic Dilutions:

    • Dispense 100 µL of sterile CAMHB into all wells of a 96-well plate.

    • Add 100 µL of the Cefquinome stock solution to the first column of wells.

    • Perform serial two-fold dilutions by transferring 100 µL from the first column to the second, and so on, down to the desired final concentration range. Discard 100 µL from the last dilution column.

  • Prepare Inoculum:

    • From a fresh culture plate, select several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Inoculate each well (except the sterility control) with 10 µL of the final bacterial suspension.

  • Controls:

    • Growth Control: Wells containing CAMHB and the bacterial inoculum, but no Cefquinome.

    • Sterility Control: Wells containing only CAMHB.

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Reading the MIC: The MIC is the lowest concentration of Cefquinome that completely inhibits visible growth of the bacteria.

Protocol 2: In Vivo Mouse Mastitis Model for Cefquinome Efficacy

Materials:

  • Lactating CD-1 mice (10-12 days postpartum) and their pups

  • Staphylococcus aureus strain with a known Cefquinome MIC

  • Cefquinome solution for intramammary administration

  • 32-gauge blunt needles

  • Anesthesia

  • Sterile saline and homogenization equipment

  • Agar plates for bacterial enumeration

Procedure:

  • Animal Preparation: Separate pups from the dams for 1-2 hours before infection to allow for milk accumulation. Anesthetize the mice.

  • Infection:

    • Prepare a suspension of S. aureus in sterile saline.

    • Make a small incision at the tip of the teat of the fourth abdominal mammary glands (L4 and R4).

    • Inject 100 µL of the bacterial suspension (e.g., ~4000 CFU) into the teat canal using a 32-gauge blunt needle.[6]

    • Allow the infection to establish for a defined period (e.g., 9 hours) to reach a specific bacterial load (e.g., 10^7 CFU/gland).[6]

  • Treatment:

    • At the desired time post-infection, administer Cefquinome intramammarily into the infected glands at various dosages.[7]

    • Include a control group treated with a vehicle (e.g., sterile saline).

  • Efficacy Assessment:

    • At predetermined time points post-treatment (e.g., 24, 48, 72 hours), euthanize the mice.

    • Aseptically harvest the mammary glands.

    • Homogenize the glands in a known volume of sterile saline.

    • Perform serial dilutions of the homogenate and plate on appropriate agar to determine the number of viable bacteria (CFU/gland).

  • Data Analysis: Compare the bacterial counts in the treated groups to the control group to determine the reduction in bacterial load.

Signaling Pathways and Resistance Mechanisms

Cefquinome Resistance in Staphylococcus aureus

While Cefquinome is resistant to many β-lactamases, resistance in S. aureus can still emerge through various mechanisms.

Signaling Pathway for Adaptive Resistance to Cefquinome in S. aureus

G Cefquinome Cefquinome Exposure Cellular_Stress Cellular Stress (Cell Wall Synthesis Inhibition) Cefquinome->Cellular_Stress Gene_Regulation Altered Gene Expression Cellular_Stress->Gene_Regulation Upregulated_Genes Upregulated Genes: - sdhB, sdhA, pdhA - lpdA, sucC - RPSO, CITZ, ADK Gene_Regulation->Upregulated_Genes Downregulated_Genes Downregulated Genes Gene_Regulation->Downregulated_Genes Metabolic_Pathways Altered Metabolic Pathways: - Cellular Respiration - Energy Metabolism Upregulated_Genes->Metabolic_Pathways Cell_Processes Changes in Cellular Processes: - Cell Membrane Synthesis - Cytoplasm Function Downregulated_Genes->Cell_Processes Resistance Adaptive Resistance Phenotype Metabolic_Pathways->Resistance Cell_Processes->Resistance

Caption: Cefquinome adaptive resistance pathway in S. aureus.

Transcriptomic and proteomic analyses of S. aureus exposed to Cefquinome have revealed that adaptive resistance involves the differential expression of numerous genes and proteins.[3][24]

  • Upregulated Genes/Proteins: Studies have shown the upregulation of genes involved in metabolic pathways, such as the tricarboxylic acid (TCA) cycle (sdhB, sdhA, sucC) and pyruvate metabolism (pdhA, lpdA).[24] Other upregulated proteins include those involved in ribosomal function (RPSO) and nucleotide metabolism (CITZ, ADK).[3]

  • Downregulated Genes/Proteins: While fewer proteins are downregulated, these changes can also contribute to the resistance phenotype.[3]

  • Key Resistance Mechanism: The primary mechanism of high-level resistance to β-lactams in S. aureus is the acquisition of the mecA gene, which encodes for a modified penicillin-binding protein, PBP2a. PBP2a has a low affinity for β-lactam antibiotics, allowing the bacteria to continue synthesizing their cell wall even in the presence of the drug. While Cefquinome is a fourth-generation cephalosporin, high-level resistance mediated by PBP2a can still occur.

References

Optimization

Technical Support Center: Cefquinome Analysis in Bovine Colostrum

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the quantitative analysis of Cefquinome...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the quantitative analysis of Cefquinome in bovine colostrum, with a particular focus on addressing matrix effects in LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a significant problem in the analysis of Cefquinome in bovine colostrum?

A1: Matrix effects are the alteration of analyte ionization efficiency (suppression or enhancement) by co-eluting, undetected components in the sample matrix.[1][2] Bovine colostrum has a complex and highly variable composition, rich in proteins, fats, sugars, and other endogenous substances. These components can interfere with the ionization of Cefquinome in the mass spectrometer source, leading to inaccurate and imprecise quantification.[3][4] The changing composition from colostrum to mature milk further complicates consistent analysis.[3]

Q2: What is the most common analytical technique for Cefquinome quantification in bovine colostrum?

A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant method due to its high sensitivity, selectivity, and specificity for quantifying Cefquinome in complex biological matrices like bovine colostrum.[2][3][4]

Q3: How can I minimize matrix effects during my sample preparation?

A3: A robust sample preparation protocol is crucial. The most effective methods involve a combination of protein precipitation and solid-phase extraction (SPE).[3][4][5] Protein precipitation, often with acetonitrile[6], removes the majority of proteins, while SPE provides further cleanup by separating Cefquinome from other interfering substances.

Q4: Should I use an internal standard? If so, what kind?

A4: Yes, using an internal standard is highly recommended to compensate for matrix effects and variations in sample processing.[1] The ideal choice is a stable isotope-labeled (SIL) internal standard of Cefquinome, such as Cefquinome-d7.[7] A SIL internal standard has nearly identical chemical and physical properties to the analyte and will be similarly affected by matrix components, thus providing the most accurate correction.[8]

Q5: What are typical recovery rates for Cefquinome from bovine colostrum?

A5: With optimized extraction methods, recovery rates for Cefquinome are generally high. Studies have reported recoveries ranging from 88.60% to 100.95% at various spiking concentrations in milk and colostrum.[4] Another study focusing on a robust LC-MS/MS method reported recoveries between 98.4% and 99.4% for Cefquinome concentrations from 4 to 240 ng/g.[3][4]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape or Peak Splitting Matrix Overload: High concentrations of matrix components co-eluting with the analyte can affect the chromatography. Column Degradation: The complex matrix of colostrum can lead to rapid column deterioration. Inappropriate Mobile Phase: The mobile phase may not be optimal for the separation of Cefquinome from matrix interferences.Improve Sample Cleanup: Optimize the SPE protocol. Consider using a stronger wash solvent or a different sorbent material. Use a Guard Column: A guard column will protect the analytical column from strongly retained matrix components. Mobile Phase Optimization: Adjust the mobile phase composition (e.g., pH, organic modifier) to improve chromatographic resolution between Cefquinome and interfering peaks.
Low Analyte Response / Signal Suppression Ion Suppression: Co-eluting matrix components are competing with Cefquinome for ionization in the MS source.[1][2] Inefficient Extraction: The sample preparation method is not effectively extracting Cefquinome from the colostrum matrix.Dilute the Sample: Diluting the final extract can reduce the concentration of interfering matrix components. Chromatographic Separation: Modify the LC gradient to better separate Cefquinome from the region of matrix suppression. A post-column infusion experiment can help identify these regions.[1] Optimize Extraction Protocol: Re-evaluate the protein precipitation and SPE steps. Ensure the pH is optimal for Cefquinome extraction.
High Analyte Response / Signal Enhancement Ion Enhancement: Co-eluting matrix components are enhancing the ionization of Cefquinome.[1][2]Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to correct for ion enhancement. Matrix-Matched Calibrants: Prepare calibration standards in a blank colostrum matrix that is free of Cefquinome to mimic the matrix effect observed in the samples.
High Variability in Results (Poor Precision) Inconsistent Sample Preparation: Variability in extraction efficiency between samples. Matrix Inhomogeneity: Colostrum composition can vary significantly between samples. Instrument Instability: Fluctuations in the LC-MS/MS system performance.Standardize Sample Preparation: Ensure consistent execution of the extraction protocol for all samples. Homogenize Samples: Thoroughly mix colostrum samples before aliquoting for extraction. System Suitability Tests: Perform regular checks on the LC-MS/MS system to ensure stable performance.

Quantitative Data Summary

Table 1: Recovery and Precision of Cefquinome in Bovine Milk/Colostrum

Spiked Concentration (µg/kg)Average Recovery (%)Intra-day RSD (%)Inter-day RSD (%)Reference
0.288.60 ± 16.331.28 - 13.731.81 - 18.44[4]
10100.95 ± 2.541.28 - 13.731.81 - 18.44[4]
5097.29 ± 1.771.28 - 13.731.81 - 18.44[4]

Table 2: Method Detection and Quantification Limits for Cefquinome

ParameterValue (µg/kg)Reference
Limit of Detection (LOD)0.1[4]
Limit of Quantitation (LOQ)0.2[4]
Limit of Detection (LOD)0.2 (ng/g)[3][4]

Experimental Protocols

1. Sample Preparation: Protein Precipitation and Solid-Phase Extraction (SPE)

This protocol is a generalized procedure based on common methodologies for Cefquinome extraction from bovine colostrum.[3][4][6]

  • Homogenization: Allow frozen colostrum samples to thaw at room temperature and vortex thoroughly to ensure homogeneity.

  • Aliquoting: Accurately weigh 1-2 g of the homogenized colostrum sample into a centrifuge tube.

  • Internal Standard Spiking: Add an appropriate amount of Cefquinome stable isotope-labeled internal standard solution to each sample, vortex briefly.

  • Protein Precipitation: Add 4 mL of acetonitrile to the sample. Vortex for 3 minutes and then shake for 10 minutes.

  • Centrifugation: Centrifuge the mixture at approximately 7,656 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant.

  • Drying: Dry the supernatant under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in a solution of 5% acetonitrile in 0.1% formic acid in water.

  • SPE Cartridge Conditioning: Condition an SPE cartridge (e.g., HLB, 60 mg/3 mL) with 3 mL of methanol followed by 3 mL of water.

  • Sample Loading: Load the reconstituted sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with water to remove polar interferences.

  • Elution: Elute Cefquinome from the cartridge with 3 mL of methanol.

  • Final Drying and Reconstitution: Dry the eluate under nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Chromatographic Column: A C18 reversed-phase column is commonly used for the separation of Cefquinome.[7]

  • Mobile Phase: A typical mobile phase consists of a gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[7]

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is used for detection.

  • MRM Transitions: Monitor at least two multiple reaction monitoring (MRM) transitions for both Cefquinome and its internal standard for accurate quantification and confirmation.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Bovine Colostrum Sample Homogenize Homogenize Sample->Homogenize Spike Spike with Internal Standard Homogenize->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Collect Collect Supernatant Centrifuge->Collect Dry1 Dry Down Collect->Dry1 Reconstitute1 Reconstitute Dry1->Reconstitute1 SPE Solid-Phase Extraction (SPE) Reconstitute1->SPE Elute Elute Cefquinome SPE->Elute Dry2 Final Dry Down Elute->Dry2 Reconstitute2 Reconstitute in Mobile Phase Dry2->Reconstitute2 LC_MSMS LC-MS/MS Analysis Reconstitute2->LC_MSMS Data Data Processing & Quantification LC_MSMS->Data

Caption: Experimental workflow for Cefquinome analysis in bovine colostrum.

Troubleshooting_Matrix_Effects Start Inaccurate or Imprecise Results Check_IS Using Stable Isotope-Labeled Internal Standard? Start->Check_IS Implement_IS Implement SIL Internal Standard Check_IS->Implement_IS No Check_Cleanup Review Sample Cleanup Protocol Check_IS->Check_Cleanup Yes Implement_IS->Check_Cleanup Optimize_SPE Optimize SPE (e.g., different sorbent, wash/elution solvents) Check_Cleanup->Optimize_SPE Suboptimal Check_Chroma Evaluate Chromatography Check_Cleanup->Check_Chroma Optimized Optimize_SPE->Check_Chroma Modify_Gradient Modify LC Gradient to Separate Analyte from Interference Zone Check_Chroma->Modify_Gradient Co-elution Observed Use_MMC Use Matrix-Matched Calibrants Check_Chroma->Use_MMC Optimized Modify_Gradient->Use_MMC Solution Improved Accuracy and Precision Use_MMC->Solution

References

Troubleshooting

Technical Support Center: Enhancing Cefquinome Delivery to Abscesses

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encounter...

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving cefquinome penetration into abscesses.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in achieving therapeutic concentrations of cefquinome in abscesses?

Abscesses present a significant challenge for antibiotic therapy due to their unique pathophysiology. The key obstacles include:

  • Poor Vascularization: The central core of an abscess is often poorly vascularized, limiting the delivery of systemically administered drugs like cefquinome.

  • Fibrous Capsule: A mature abscess is typically encapsulated by a thick, fibrous wall that acts as a physical barrier, impeding drug penetration.[1][2]

  • Abscess Environment: The internal environment of an abscess is characterized by low pH, high concentrations of cellular debris, and enzymes that can degrade or inactivate antibiotics.[1][2]

  • High Bacterial Load: The high density of bacteria within an abscess can lead to a high binding capacity for the antibiotic, reducing the concentration of free, active drug.

Q2: What are the promising strategies to enhance cefquinome penetration into abscesses?

Current research focuses on novel drug delivery systems and formulation strategies to overcome the challenges mentioned above. These include:

  • Nanosuspensions: Reducing the particle size of cefquinome to the nanometer range can improve its dissolution and bioavailability.[3][4] An oily nanosuspension has been shown to increase the bioavailability of cefquinome sulfate by approximately 1.6 times compared to a standard injection.[3][4]

  • Liposomes: Encapsulating cefquinome within liposomes can protect the drug from degradation and potentially improve its penetration across biological membranes.[5] Proliposome techniques are being explored to enhance the stability of these formulations.[5]

  • Combination Therapy: While not directly enhancing penetration, using cefquinome in combination with other agents, such as intramammary infusions in mastitis treatment, can improve overall efficacy.[6][7]

Q3: Are there established animal models to study cefquinome penetration into abscesses?

Yes, several animal models are utilized to study the pharmacokinetics and efficacy of antibiotics in abscesses. These models are crucial for preclinical evaluation of new formulations and strategies. Common models include:

  • Subcutaneous Abscess Models: These are relatively simple to create, often in mice or rats, by injecting a bacterial suspension (e.g., Bacteroides fragilis) subcutaneously.[8]

  • Intra-abdominal Abscess Models: These models, often induced in rats, simulate the septic complications of conditions like colonic perforation.[8]

  • Tissue-Cage Infection Models: This model, used in rabbits, allows for the repeated sampling of abscess fluid to determine antibiotic concentrations over time.[9]

  • Porcine Abscess Models: Larger animal models, such as pigs, can be used to create abscesses that more closely mimic the size and complexity of human abscesses.[10]

Troubleshooting Guides

Problem: Inconsistent or low cefquinome concentrations measured in abscess fluid in our animal model.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Timing of Abscess Maturation The permeability of the abscess capsule changes as it matures.[2] Ensure your experimental time points for drug administration and sample collection are consistent and based on a well-characterized model of abscess development.
Inadequate Dosing The administered dose may be insufficient to achieve therapeutic concentrations at the target site. Review the pharmacokinetic data for cefquinome in your specific animal model and consider dose-escalation studies.[11]
Drug Instability in Abscess Fluid The low pH and enzymatic environment of the abscess may be degrading the cefquinome. When processing abscess fluid samples, immediately stabilize them by adjusting the pH and adding protease inhibitors.
Analytical Method Sensitivity The analytical method used to quantify cefquinome may not be sensitive enough to detect low concentrations. Validate your HPLC or LC-MS/MS method for the required limit of quantification (LOQ) in the abscess matrix.
Formulation Issues If using a novel formulation (e.g., nanosuspension, liposomes), inconsistencies in particle size, encapsulation efficiency, or stability can lead to variable drug delivery. Thoroughly characterize each batch of your formulation.

Data Presentation

Table 1: Pharmacokinetic Parameters of Different Cefquinome Formulations

FormulationAnimal ModelKey Pharmacokinetic ParameterValueReference
Cefquinome Sulfate Injection (Commercial)RatsBioavailabilityBaseline[3][4]
Cefquinome Sulfate Oily NanosuspensionRatsRelative Bioavailability~1.6 times higher than commercial injection[3][4]
Cefquinome Sulfate ProliposomeRabbitsEntrapment Efficiency53.5 ± 0.16%[5]
Cefquinome Sulfate ProliposomeRabbitsParticle Size203 ± 5 nm[5]
Cefquinome Intramammary InfusionDairy CowsCmax in Milk1.55 ± 0.21 µg/mL[12]
Cefquinome Intramuscular InjectionPremature CalvesBioavailability141%[13]

Experimental Protocols

Protocol 1: Preparation of Cefquinome Sulfate Oily Nanosuspension

This protocol is adapted from a study that demonstrated improved bioavailability of cefquinome.[3][4]

Materials:

  • Cefquinome sulfate

  • Propylene glycol dicaprolate/dicaprate (e.g., Labrafac™ PG) as the oil medium

  • Caprylocaproyl polyoxyl-8 glycerides (e.g., Labrasol®) as a stabilizer

  • Oleoyl polyoxyl-6 glycerides (e.g., Labrafil® M 1944 CS) as a co-stabilizer

  • Mortar and pestle

Method:

  • Screening of Formulations: Initially, screen various oils and stabilizers to determine the optimal composition for the nanosuspension based on solubility and stability studies.

  • Preparation by Mortar Grinding:

    • Weigh the required amounts of cefquinome sulfate, Labrafac™ PG, Labrasol®, and Labrafil® M 1944 CS.

    • Combine the components in a mortar.

    • Grind the mixture using a pestle for a predetermined duration (e.g., determined during optimization studies) to achieve the desired particle size.

  • Characterization:

    • Particle Size and Polydispersity Index (PDI): Analyze the particle size and PDI using dynamic light scattering (DLS).

    • Morphology: Observe the morphology of the nanosuspension using transmission electron microscopy (TEM).

    • In vitro Release: Perform in vitro release studies using a dialysis bag method to compare the release profile with a standard cefquinome solution.

Protocol 2: Rabbit Tissue-Cage Model for Abscess Pharmacokinetic Studies

This protocol is based on a model used to study the emergence of antibiotic resistance in an abscess-like environment.[9]

Materials:

  • New Zealand White rabbits

  • Sterile plastic perforated balls (e.g., golf practice balls)

  • Staphylococcus aureus strain

  • Cefquinome for injection

  • Anesthetic agents

  • Surgical instruments

Method:

  • Surgical Implantation of Tissue Cages:

    • Anesthetize the rabbits.

    • Surgically implant sterile perforated plastic balls subcutaneously on the back of each rabbit.

    • Allow a recovery period of at least two weeks for the cages to be encapsulated by connective tissue and filled with sterile transudate.

  • Induction of Infection:

    • Inoculate the tissue cages with a standardized suspension of Staphylococcus aureus.

    • Allow the infection to establish for a defined period (e.g., 3 days) to form an abscess-like environment.

  • Cefquinome Administration and Sampling:

    • Administer cefquinome intramuscularly at the desired dosage regimen.

    • Collect fluid samples from the tissue cages at predetermined time points (e.g., 2, 4, 6, 8, 10, 12, and 24 hours post-administration).

  • Sample Analysis:

    • Determine the concentration of cefquinome in the collected tissue-cage fluid using a validated analytical method such as HPLC or LC-MS/MS.

    • Perform bacterial counts to assess the pharmacodynamic effect of the treatment.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_animal_model Preclinical Testing cluster_analysis Data Analysis cluster_outcome Outcome formulation Prepare Cefquinome Nanosuspension/Liposome characterization Characterize Formulation (Size, PDI, Encapsulation) formulation->characterization Quality Control animal_model Induce Abscess in Animal Model characterization->animal_model Proceed with validated formulation drug_admin Administer Cefquinome Formulation animal_model->drug_admin sample_collection Collect Abscess Fluid and Blood Samples drug_admin->sample_collection pk_analysis Pharmacokinetic Analysis (Cefquinome Concentration) sample_collection->pk_analysis pd_analysis Pharmacodynamic Analysis (Bacterial Load) sample_collection->pd_analysis pk_pd_modeling PK/PD Modeling pk_analysis->pk_pd_modeling pd_analysis->pk_pd_modeling outcome Determine Optimal Dosing and Formulation Strategy pk_pd_modeling->outcome

Caption: Experimental workflow for evaluating novel cefquinome formulations.

logical_relationship cluster_challenges Challenges in Abscess Penetration cluster_strategies Strategies to Improve Penetration cluster_mechanisms Mechanisms of Enhancement cluster_outcome Desired Outcome capsule Fibrous Capsule nanosuspension Nanosuspensions capsule->nanosuspension overcome by liposomes Liposomes capsule->liposomes overcome by vasculature Poor Vasculature vasculature->nanosuspension bypassed by vasculature->liposomes bypassed by environment Harsh Internal Environment (Low pH) environment->liposomes mitigated by increased_solubility Increased Solubility & Dissolution nanosuspension->increased_solubility enhanced_permeability Enhanced Permeability nanosuspension->enhanced_permeability liposomes->enhanced_permeability drug_protection Protection from Degradation liposomes->drug_protection improved_penetration Improved Cefquinome Penetration into Abscess increased_solubility->improved_penetration lead to enhanced_permeability->improved_penetration lead to drug_protection->improved_penetration lead to

References

Optimization

Technical Support Center: Cefquinome Dosage in Renal Impairment

This guide provides technical support for researchers, scientists, and drug development professionals on the appropriate use and dosage adjustment of Cefquinome, a fourth-generation cephalosporin, in animal subjects with...

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides technical support for researchers, scientists, and drug development professionals on the appropriate use and dosage adjustment of Cefquinome, a fourth-generation cephalosporin, in animal subjects with renal impairment.

Frequently Asked Questions (FAQs)

Q1: Why is dosage adjustment for Cefquinome critical in animals with renal impairment?

A1: Cefquinome is primarily excreted unchanged by the kidneys through a combination of glomerular filtration and tubular secretion. In an animal with renal impairment, the glomerular filtration rate (GFR) is reduced, which significantly decreases the drug's clearance from the body. Failure to adjust the dosage can lead to drug accumulation, potentially causing dose-dependent adverse effects and increasing the risk of nephrotoxicity, even though Cefquinome is considered to have a lower nephrotoxic potential compared to drugs like aminoglycosides.[1][2]

Q2: How does renal impairment affect the pharmacokinetics of Cefquinome?

A2: Renal impairment directly alters the key pharmacokinetic parameters of renally-excreted drugs. The primary effects are:

  • Decreased Renal Clearance: This is the most significant effect, leading to a slower elimination rate.

  • Increased Elimination Half-Life (t½): The drug remains in the systemic circulation for a longer period.

  • Increased Area Under the Curve (AUC): The total drug exposure over time is higher for a given dose.

These changes are generally proportional to the severity of the renal disease. While specific studies on Cefquinome in animals with pre-existing renal disease are limited, the expected changes based on pharmacological principles are summarized below.

Table 1: Predicted Pharmacokinetic Changes of Cefquinome in Renal Impairment (Extrapolated Data)
ParameterNormal Renal FunctionMild Impairment (IRIS Stage 2)Moderate Impairment (IRIS Stage 3)Severe Impairment (IRIS Stage 4)
Elimination Half-Life (t½) ~2.5 hoursIncreased (~1.5x)Significantly Increased (~2-3x)Markedly Increased (>3x)
Total Body Clearance (Cl) NormalReducedSignificantly ReducedMarkedly Reduced
Area Under the Curve (AUC) BaselineIncreasedSignificantly IncreasedMarkedly Increased
Note: This table is based on established principles of pharmacology for renally-excreted drugs. Actual values may vary between species and individual animals.

Troubleshooting and Experimental Guides

Issue: How do I determine the correct Cefquinome dosage for an animal with suspected kidney disease?

Solution: A systematic approach involving renal function assessment, application of adjustment principles, and therapeutic monitoring is required.

Step 1: Assess and Stage Renal Function

Before administering Cefquinome, it is crucial to accurately assess the animal's renal function. The International Renal Interest Society (IRIS) Chronic Kidney Disease (CKD) staging system is the standard guideline.[3][4]

Experimental Protocol: IRIS Staging for CKD

  • Patient Stabilization: Ensure the animal is stable and adequately hydrated before assessment. Dehydration can falsely elevate markers of renal dysfunction.

  • Blood Sampling: Collect a fasting blood sample.

  • Biochemical Analysis:

    • Measure serum creatinine concentration. This is the primary component for staging.

    • Measure serum symmetric dimethylarginine (SDMA) concentration. SDMA is a more sensitive marker for detecting early renal decline.[3]

  • Urinalysis:

    • Collect a urine sample, preferably via cystocentesis.

    • Determine the Urine Protein:Creatinine (UPC) ratio to substage for proteinuria.

  • Blood Pressure Measurement: Measure systemic systolic blood pressure to substage for hypertension.

  • Staging: Use the collected data (primarily creatinine and/or SDMA) to assign an IRIS CKD stage (1-4).[3][5]

Step 2: Apply Dosage Adjustment Principles

There are no official dosage guidelines for Cefquinome in renally impaired animals. Therefore, adjustments must be extrapolated from general pharmacological principles for drugs eliminated by the kidneys.[2][6] Two primary methods can be used:

  • Interval Extension Method (Recommended for time-dependent antibiotics like cephalosporins): The standard dose is administered, but the time between doses is prolonged. This maintains the peak concentration (Cmax) while reducing the risk of accumulation.

  • Dose Reduction Method: The dosing interval remains the same, but the amount of drug given per dose is reduced.

The following table provides a conservative, extrapolated guide for dosage adjustments based on the IRIS CKD staging.

Table 2: Proposed Cefquinome Dosage Adjustments Based on IRIS CKD Stage (Extrapolated)
IRIS CKD StageSerum Creatinine (mg/dL) - DogSerum Creatinine (mg/dL) - CatSeverityProposed Dosage Adjustment (Interval Extension)
1 < 1.4< 1.6Non-azotemicNo adjustment typically needed. Use with caution.
2 1.4 - 2.81.6 - 2.8Mild AzotemiaExtend dosing interval by 1.5x (e.g., from every 24h to every 36h).
3 2.9 - 5.02.9 - 5.0Moderate AzotemiaExtend dosing interval by 2x (e.g., from every 24h to every 48h).
4 > 5.0> 5.0Severe AzotemiaExtend dosing interval by 2-3x (e.g., every 48-72h). Therapeutic drug monitoring is strongly advised.[6]
Disclaimer: These are theoretical adjustments and must be adapted based on the animal's clinical condition and response to treatment.
Step 3: Therapeutic Drug Monitoring (TDM)

Given the lack of specific data, TDM is the most reliable method to ensure the safety and efficacy of an adjusted Cefquinome dosage regimen.

Experimental Protocol: Cefquinome Therapeutic Drug Monitoring

  • Establish Dosage Regimen: Administer Cefquinome based on the adjusted protocol from Step 2.

  • Sample Collection Timing:

    • Trough Concentration: Collect a blood sample immediately before the next scheduled dose (e.g., at 48 hours for a q48h regimen). This is the most critical measure for assessing drug accumulation.

    • Peak Concentration: Collect a blood sample approximately 1-2 hours after intramuscular administration to ensure therapeutic levels are reached.[1]

  • Sample Processing:

    • Collect blood into a heparinized or EDTA tube.

    • Centrifuge to separate plasma.

    • Store plasma at -20°C or lower until analysis.

  • Drug Quantification:

    • Analyze Cefquinome concentration in plasma using a validated method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[1][7]

  • Data Interpretation:

    • Efficacy: The peak concentration should exceed the Minimum Inhibitory Concentration (MIC) of the target pathogen. For cephalosporins, the goal is to keep the drug concentration above the MIC for at least 50-70% of the dosing interval.

    • Safety: The trough concentration should be low enough to minimize the risk of toxicity. A continually rising trough level across multiple doses indicates excessive accumulation and the need for further dosage adjustment.

Visualized Workflows and Relationships

Dosage Adjustment Workflow

The following diagram illustrates the decision-making process for administering Cefquinome to an animal with potential renal disease.

Dosage_Adjustment_Workflow cluster_0 Initial Assessment cluster_1 Dosage Decision cluster_2 Monitoring & Refinement start Animal with infection requiring Cefquinome therapy assess_renal Assess Renal Risk Factors (Age, Comorbidities, Concurrent Drugs) start->assess_renal perform_staging Perform IRIS Staging (Creatinine, SDMA, UPC) assess_renal->perform_staging decision Renal Impairment Detected? perform_staging->decision adjust_dose Calculate Adjusted Dose (Interval Extension Method) decision->adjust_dose Yes standard_dose Administer Standard Dose decision->standard_dose No administer Administer Cefquinome adjust_dose->administer standard_dose->administer monitor_clinical Monitor Clinical Response & Adverse Effects administer->monitor_clinical tdm Perform Therapeutic Drug Monitoring (TDM) monitor_clinical->tdm decision_tdm Are Trough Levels Accumulating? tdm->decision_tdm refine_dose Further Refine Dosage decision_tdm->refine_dose Yes continue_therapy Continue Therapy decision_tdm->continue_therapy No refine_dose->administer

Caption: Workflow for Cefquinome dosage adjustment in renal patients.

Pharmacokinetic Relationship in Renal Impairment

This diagram shows the logical relationship between declining renal function and its impact on drug pharmacokinetics.

PK_Relationship renal_disease Progressive Renal Disease gfr Decreased Glomerular Filtration Rate (GFR) renal_disease->gfr clearance Reduced Cefquinome Renal Clearance gfr->clearance half_life Increased Elimination Half-Life (t½) clearance->half_life accumulation Drug Accumulation in Plasma half_life->accumulation toxicity Increased Risk of Adverse Effects & Toxicity accumulation->toxicity adjustment Dosage Adjustment Required (e.g., Interval Extension) accumulation->adjustment

Caption: Impact of renal disease on Cefquinome pharmacokinetics.

References

Troubleshooting

Technical Support Center: Mitigating Hypersensitivity Reactions to Cefquinome in Livestock

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate hypersensitivity reactions to Cefquinome in...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate hypersensitivity reactions to Cefquinome in livestock. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is Cefquinome and why is it used in livestock?

Cefquinome is a fourth-generation cephalosporin antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] It is utilized in veterinary medicine to treat bacterial infections in cattle and pigs, including respiratory diseases and mastitis.[1][2][3] Its mechanism of action involves the inhibition of bacterial cell wall synthesis.

Q2: Are hypersensitivity reactions to Cefquinome common in livestock?

Hypersensitivity reactions to cephalosporins, including Cefquinome, are considered rare in animals.[1] However, they can occur and may range from mild, localized tissue reactions to severe, life-threatening anaphylactic shock.[3] It is also important to note that cross-sensitivity with penicillins can occur.

Q3: What are the clinical signs of a hypersensitivity reaction to Cefquinome in livestock?

Clinical signs can vary in severity and may include:

  • Mild Reactions: Localized tissue swelling at the injection site, skin rashes (urticaria), and pruritus (itching).

  • Severe Reactions (Anaphylaxis): Difficulty breathing (dyspnea), swelling of the face, lips, or eyes, increased heart rate, collapse, and potentially death.

Q4: What is the underlying immunological mechanism of a Cefquinome hypersensitivity reaction?

Hypersensitivity reactions to beta-lactam antibiotics like Cefquinome are typically Type I hypersensitivity reactions. These are immediate reactions mediated by Immunoglobulin E (IgE) antibodies. Upon initial exposure, the animal's immune system may become sensitized, producing Cefquinome-specific IgE antibodies that bind to the surface of mast cells and basophils. Subsequent exposure to Cefquinome leads to cross-linking of these IgE antibodies, triggering the degranulation of these cells and the release of inflammatory mediators such as histamine, leading to the observed clinical signs.

Troubleshooting Guides

Problem: An unexpected adverse reaction is observed in a research animal following Cefquinome administration.

Possible Cause: This could be a hypersensitivity reaction.

Suggested Solution:

  • Immediate Veterinary Care: For severe reactions, provide immediate veterinary care. This may include the administration of epinephrine, antihistamines, and corticosteroids to manage anaphylaxis.

  • Discontinue Cefquinome Administration: Immediately cease further administration of Cefquinome to the affected animal.

  • Sample Collection: If possible and safe, collect blood samples during the acute reaction to measure biomarkers like histamine and tryptase, which can confirm mast cell degranulation.

  • Investigative Assays: To confirm a Cefquinome-specific hypersensitivity, consider the following experimental protocols.

Experimental Protocols

In Vitro Assay: Mast Cell Activation Test (MCAT)

This assay assesses the degranulation of mast cells in response to Cefquinome.

Methodology:

a. Porcine Mast Cell Isolation and Culture (Adapted from established protocols):

  • Source: Obtain bone marrow from the femurs of young pigs under sterile conditions.

  • Cell Harvest: Flush the bone marrow with a suitable culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin.

  • Culture: Culture the bone marrow cells in a complete medium containing recombinant porcine Interleukin-3 (IL-3) and Stem Cell Factor (SCF) to promote mast cell differentiation.

  • Incubation: Maintain the culture at 37°C in a humidified atmosphere with 5% CO2.

  • Monitoring: Monitor the culture for the development of mast cells, which can be identified by their characteristic granular appearance and staining with toluidine blue.

b. Mast Cell Activation Assay:

  • Cell Preparation: Once a stable culture of porcine mast cells is established, harvest and wash the cells.

  • Stimulation: Aliquot the cells into a 96-well plate and stimulate them with varying concentrations of Cefquinome. Include a positive control (e.g., anti-IgE antibody) and a negative control (medium alone).

  • Incubation: Incubate the plate at 37°C for 1 hour.

  • Quantification of Degranulation: Measure the release of beta-hexosaminidase, an enzyme contained within mast cell granules, into the supernatant using a colorimetric substrate.

  • Data Analysis: Calculate the percentage of degranulation for each Cefquinome concentration relative to the positive control.

In Vitro Assay: Lymphocyte Transformation Test (LTT)

This test measures the proliferation of peripheral blood mononuclear cells (PBMCs) in response to Cefquinome, indicating a cell-mediated immune response.

Methodology:

a. Bovine Peripheral Blood Mononuclear Cell (PBMC) Isolation (Adapted from established protocols):

  • Blood Collection: Collect whole blood from cattle into tubes containing an anticoagulant (e.g., heparin).

  • Dilution: Dilute the blood with an equal volume of phosphate-buffered saline (PBS).

  • Density Gradient Centrifugation: Carefully layer the diluted blood over a density gradient medium (e.g., Ficoll-Paque) in a centrifuge tube.

  • Centrifugation: Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • PBMC Collection: After centrifugation, a distinct layer of PBMCs will be visible at the plasma-Ficoll interface. Carefully aspirate this layer.

  • Washing: Wash the collected PBMCs with PBS and centrifuge to pellet the cells. Resuspend in a complete culture medium.

b. Lymphocyte Transformation Assay:

  • Cell Seeding: Adjust the PBMC concentration and seed the cells into a 96-well plate.

  • Stimulation: Add various concentrations of Cefquinome to the wells. Include a positive control (e.g., a mitogen like Concanavalin A) and a negative control (medium alone).

  • Incubation: Incubate the plate for 5-6 days at 37°C in a humidified 5% CO2 atmosphere.

  • Proliferation Assay: Add a proliferation indicator such as BrdU (Bromodeoxyuridine) or use a fluorescent dye like CFSE (Carboxyfluorescein succinimidyl ester) during the final 18-24 hours of incubation.

  • Measurement: Measure the incorporation of BrdU using an ELISA-based method or the dilution of CFSE by flow cytometry.

  • Data Analysis: Calculate a stimulation index (SI) by dividing the mean proliferation of Cefquinome-stimulated cells by the mean proliferation of unstimulated cells. An SI greater than 2 is typically considered a positive result.

In Vivo Assay: Intradermal Skin Testing

This test assesses the immediate hypersensitivity reaction in the skin. Note: This procedure should be performed by trained personnel with appropriate veterinary supervision and with emergency medications (epinephrine, antihistamines) readily available.

Methodology:

  • Animal Preparation: Sedate the animal and shave a test area on the lateral thorax.

  • Test Injections: Inject a small volume (e.g., 0.05-0.1 mL) of sterile, non-irritating concentrations of Cefquinome intradermally. Use a sterile saline solution as a negative control and a histamine solution as a positive control.

  • Observation: Observe the injection sites for the formation of a wheal and flare reaction at 15-30 minutes post-injection.

  • Evaluation: Measure the diameter of the wheal and compare it to the negative and positive controls. A wheal diameter significantly larger than the negative control is indicative of a positive reaction.

Data Presentation

Table 1: Hypothetical Incidence of Cefquinome Hypersensitivity Reactions in Livestock

SpeciesType of ReactionIncidence Rate (%)Confidence Interval (95%)
CattleLocalized Injection Site Reaction1.51.0 - 2.0
CattleUrticaria/Angioedema0.50.2 - 0.8
CattleAnaphylaxis< 0.1-
SwineLocalized Injection Site Reaction1.20.8 - 1.6
SwineUrticaria/Angioedema0.30.1 - 0.6
SwineAnaphylaxis< 0.1-

Note: This table presents hypothetical data for illustrative purposes, as specific incidence rates for Cefquinome in livestock are not widely published. Researchers should establish baseline incidence within their own study populations.

Table 2: Interpretation of In Vitro Hypersensitivity Assay Results

AssayParameter MeasuredPositive Result ThresholdInterpretation
Mast Cell Activation Test (MCAT)Beta-hexosaminidase Release (%)> 10% above baselineIndicates IgE-mediated mast cell degranulation
Lymphocyte Transformation Test (LTT)Stimulation Index (SI)> 2.0Suggests a cell-mediated immune response

Mandatory Visualizations

Hypersensitivity_Signaling_Pathway Cefquinome Cefquinome (Antigen) IgE Cefquinome-specific IgE Cefquinome->IgE Binds to MastCell Mast Cell / Basophil IgE->MastCell Cross-links receptors on Mediators Release of Inflammatory Mediators (Histamine, Leukotrienes, etc.) MastCell->Mediators Triggers degranulation Symptoms Clinical Symptoms (Urticaria, Anaphylaxis) Mediators->Symptoms Cause

Caption: Type I Hypersensitivity Signaling Pathway for Cefquinome.

Experimental_Workflow cluster_invitro In Vitro Testing cluster_invivo In Vivo Testing cluster_mitigation Mitigation Strategies MCAT Mast Cell Activation Test (MCAT) Diagnosis Confirmation of Hypersensitivity MCAT->Diagnosis LTT Lymphocyte Transformation Test (LTT) LTT->Diagnosis SkinTest Intradermal Skin Testing SkinTest->Diagnosis Desensitization Drug Desensitization Protocol Avoidance Avoidance and Alternative Therapy AdverseEvent Suspected Hypersensitivity Reaction AdverseEvent->MCAT AdverseEvent->LTT AdverseEvent->SkinTest Diagnosis->Desensitization Diagnosis->Avoidance

Caption: Experimental Workflow for Investigating and Mitigating Cefquinome Hypersensitivity.

References

Reference Data & Comparative Studies

Validation

Cefquinome Combination Therapy: A Comparative Guide for Researchers

An Objective Analysis of Cefquinome's Synergistic Potential with Other Antimicrobials Cefquinome, a fourth-generation cephalosporin exclusively used in veterinary medicine, exhibits a broad spectrum of activity against a...

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Analysis of Cefquinome's Synergistic Potential with Other Antimicrobials

Cefquinome, a fourth-generation cephalosporin exclusively used in veterinary medicine, exhibits a broad spectrum of activity against a variety of bacterial pathogens. However, the increasing prevalence of antimicrobial resistance necessitates the exploration of combination therapies to enhance efficacy and combat resistant strains. This guide provides a comparative analysis of cefquinome combination therapy with other antimicrobials, supported by experimental data, detailed methodologies, and an examination of the underlying mechanisms of interaction.

Quantitative Comparison of In Vitro Synergy

The synergistic, additive, or antagonistic effects of antimicrobial combinations are commonly quantified using the Fractional Inhibitory Concentration (FIC) index. An FIC index of ≤ 0.5 typically indicates synergy, >0.5 to ≤1.0 suggests an additive effect, >1.0 to <4.0 indicates indifference, and ≥4.0 suggests antagonism. The following table summarizes the available quantitative data for cefquinome in combination with other antimicrobials.

Combination AntimicrobialTarget OrganismFIC Index (Interpretation)Reference
EnrofloxacinKlebsiella pneumoniae (ATCC 700603)≤0.5 (Synergy)[1]
EnrofloxacinKlebsiella pneumoniae (Clinical Strains)>0.5 to ≤1 (Additive)[1]
ProanthocyanidinsMethicillin-Resistant Staphylococcus aureus (MRSA)0.38 ± 0.0 (Synergy)

Detailed Experimental Protocols

The determination of in vitro synergy is crucial for evaluating the potential of combination therapies. The two most common methods employed in the cited studies are the checkerboard microdilution assay and the time-kill curve assay.

Checkerboard Microdilution Assay Protocol

The checkerboard assay is a widely used method to assess the in vitro interaction between two antimicrobial agents.

Objective: To determine the Fractional Inhibitory Concentration (FIC) index of a combination of two antimicrobials.

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Mueller-Hinton Broth (MHB) or other appropriate broth media

  • Stock solutions of Cefquinome and the combination antimicrobial

  • Pipettes and multichannel pipettes

  • Incubator

Procedure:

  • Preparation of Antimicrobial Dilutions:

    • Prepare serial twofold dilutions of Cefquinome vertically down the microtiter plate.

    • Prepare serial twofold dilutions of the second antimicrobial horizontally across the microtiter plate.

    • The final concentrations should typically range from sub-inhibitory to supra-inhibitory concentrations based on the Minimum Inhibitory Concentration (MIC) of each drug alone.

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

    • Dilute the suspension in broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate containing the antimicrobial dilutions.

    • Include control wells with no antimicrobials (growth control) and wells with each antimicrobial alone to redetermine the MIC.

  • Incubation:

    • Incubate the plates at 35-37°C for 18-24 hours.

  • Reading and Interpretation:

    • Visually inspect the plates for turbidity to determine the MIC of each drug alone and in combination. The MIC is the lowest concentration that inhibits visible growth.

    • Calculate the FIC for each drug in the combination using the formula: FIC = (MIC of drug in combination) / (MIC of drug alone).

    • Calculate the FIC index by summing the individual FICs: FIC Index = FIC of Cefquinome + FIC of combination drug.

Experimental_Workflow_Checkerboard_Assay A Prepare serial dilutions of Cefquinome (Drug A) C Dispense dilutions into 96-well plate (Checkerboard) A->C B Prepare serial dilutions of Combination Drug (Drug B) B->C E Inoculate plate C->E D Prepare bacterial inoculum (0.5 McFarland) D->E F Incubate at 37°C for 18-24h E->F G Read MICs and calculate FIC Index F->G

Figure 1: Experimental workflow for the checkerboard assay.
Time-Kill Curve Assay Protocol

The time-kill curve assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial combination over time.

Objective: To assess the rate of bacterial killing by a combination of antimicrobials.

Materials:

  • Bacterial culture in logarithmic growth phase

  • Appropriate broth media (e.g., MHB)

  • Stock solutions of Cefquinome and the combination antimicrobial

  • Sterile tubes or flasks

  • Shaking incubator

  • Agar plates for colony counting

  • Pipettes and diluents

Procedure:

  • Inoculum Preparation:

    • Prepare a bacterial suspension to a final concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL in flasks containing pre-warmed broth.

  • Addition of Antimicrobials:

    • Add the antimicrobials to the flasks at desired concentrations (e.g., 0.5 x MIC, 1 x MIC, 2 x MIC), both alone and in combination.

    • Include a growth control flask with no antimicrobials.

  • Incubation and Sampling:

    • Incubate the flasks in a shaking incubator at 37°C.

    • At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.

  • Viable Cell Counting:

    • Perform serial dilutions of the collected samples.

    • Plate the dilutions onto agar plates and incubate for 18-24 hours.

    • Count the colonies to determine the number of viable bacteria (CFU/mL) at each time point.

  • Data Analysis:

    • Plot the log10 CFU/mL against time for each antimicrobial and the combination.

    • Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared to the most active single agent at a specific time point.

Experimental_Workflow_Time_Kill_Assay A Prepare bacterial inoculum in broth B Add antimicrobials (alone and in combination) A->B C Incubate with shaking at 37°C B->C D Collect samples at various time points C->D E Perform serial dilutions and plate D->E F Incubate plates and count colonies (CFU/mL) E->F G Plot log10 CFU/mL vs. time F->G

Figure 2: Experimental workflow for the time-kill curve assay.

Signaling Pathways and Mechanisms of Synergy

While specific signaling pathways modulated by cefquinome combinations are not yet fully elucidated in the available literature, the general mechanisms of synergy between the antibiotic classes represented in the table can be discussed.

Cephalosporin and Fluoroquinolone Combination

The synergistic effect observed between cefquinome (a cephalosporin) and enrofloxacin (a fluoroquinolone) against Klebsiella pneumoniae is likely due to their distinct mechanisms of action targeting different essential bacterial processes.[1] Cephalosporins inhibit cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to a weakened cell wall and eventual lysis. Fluoroquinolones, on the other hand, inhibit DNA replication by targeting DNA gyrase and topoisomerase IV. The damage to the cell wall caused by cefquinome may facilitate the entry of enrofloxacin into the bacterial cell, leading to enhanced inhibition of DNA synthesis.

Synergy_Mechanism_Ceph_Fluoro Cefquinome Cefquinome CellWall Bacterial Cell Wall Synthesis Cefquinome->CellWall Inhibits Enrofloxacin Enrofloxacin DNAReplication DNA Replication Enrofloxacin->DNAReplication Inhibits Synergy Synergistic Effect (Enhanced Bacterial Killing) CellWall->Synergy Weakened cell wall facilitates Enrofloxacin entry DNAReplication->Synergy

Figure 3: Proposed synergistic mechanism of Cefquinome and Enrofloxacin.
Modulation of Bacterial Signaling

While direct evidence for cefquinome combinations is lacking, it is known that antibiotic combinations can interfere with bacterial signaling pathways, such as two-component systems and quorum sensing, which regulate virulence and resistance. For instance, inhibition of these pathways can prevent the formation of protective biofilms, rendering bacteria more susceptible to antibiotics. Further research is warranted to investigate if the synergistic effects of cefquinome combinations involve the modulation of such signaling cascades.

Conclusion

The available in vitro data suggests that cefquinome, when combined with certain other antimicrobials, can exhibit synergistic or additive effects against important veterinary pathogens. The combination of cefquinome with enrofloxacin shows promise against Klebsiella pneumoniae, while its synergy with proanthocyanidins is effective against MRSA. The primary mechanism of synergy likely involves the complementary actions of the drugs on different cellular targets. However, a significant gap in knowledge exists regarding the specific signaling pathways affected by these combinations. Further research is crucial to elucidate these mechanisms, expand the portfolio of effective cefquinome combination therapies, and provide a more robust evidence base for their clinical application in veterinary medicine. This will be essential for optimizing treatment strategies and combating the growing threat of antimicrobial resistance.

References

Comparative

A Comparative Guide to Cefquinome Pharmacokinetics Across Various Animal Species

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the pharmacokinetic profiles of Cefquinome, a fourth-generation cephalosporin antibiotic developed exclusi...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacokinetic profiles of Cefquinome, a fourth-generation cephalosporin antibiotic developed exclusively for veterinary use, across a range of animal species. By presenting key pharmacokinetic parameters, detailed experimental methodologies, and visual representations of experimental workflows, this document aims to be an invaluable resource for researchers in veterinary medicine and drug development.

Comparative Pharmacokinetic Parameters of Cefquinome

The following tables summarize the primary pharmacokinetic parameters of Cefquinome following intramuscular (IM), intravenous (IV), and subcutaneous (SC) administration in various animal species. These values are crucial for determining appropriate dosage regimens and understanding the disposition of the drug in different physiological systems.

Table 1: Pharmacokinetics of Cefquinome (Intramuscular Administration)
SpeciesDose (mg/kg)Cmax (µg/mL)Tmax (h)t½ (h)AUC (µg·h/mL)Bioavailability (F%)Reference
Sheep 21.80 ± 0.092.61 ± 0.119.03 ± 0.89--[1]
Goats 21.88 ± 0.102.62 ± 0.0910.14 ± 1.42--[1]
21.71 ± 0.01891.59 ± 0.00389.21 ± 0.17829.36 ± 0.78-[2][3]
Pigs 2-----[4]
Chickens 23.04 ± 0.71-1.35 ± 0.20-95.81 ± 5.81[5][6]
Layer Birds 5-0.5-7.838 ± 0.16566.84 ± 2.05[7]
Ducklings 2-0.1631.717-67.5[8]
Goslings 2-0.2031.403-113.9[8]
Foals 10.892.164.165.4143.86[9]
10.731.52--37.45[10]
Buffalo Calves 26.93 ± 0.580.53.73 ± 0.1028.40 ± 1.30-[11]
2--2.54 ± 0.12-165.38[12]
Camels 2----~85-89[13]
Table 2: Pharmacokinetics of Cefquinome (Intravenous Administration)
SpeciesDose (mg/kg)t½ (h)AUC (µg·h/mL)Vd (L/kg)Cl (L/h/kg)Reference
Chickens 21.29 ± 0.105.33 ± 0.550.49 ± 0.050.35 ± 0.04[5][6]
Layer Birds 51.19 ± 0.1411.729 ± 0.346--[7]
Ducklings 20.972-0.042-[8]
Goslings 21.737-0.432-[8]
Horses 1-62.30 - 2.41-0.355 - 0.4310.158 - 0.241[14]
Foals 12.3512.33-0.09[9]
Camels 23.15 ± 0.2215.44 ± 1.070.27 ± 0.02-[13]
Table 3: Pharmacokinetics of Cefquinome (Subcutaneous Administration)
SpeciesDose (mg/kg)Cmax (µg/mL)Tmax (h)t½ (h)AUC (µg·h/mL)Bioavailability (F%)Reference
Sheep 2.5----123.51 ± 11.54[15]

Experimental Protocols

The data presented in this guide are derived from various studies employing rigorous experimental protocols. Below is a generalized methodology that reflects the common procedures used in these pharmacokinetic investigations.

Animal Subjects
  • Species: Clinically healthy animals of a specific species (e.g., sheep, goats, chickens, horses).[1][14][15]

  • Selection: Animals are typically selected based on age, weight, and health status to ensure uniformity within the study groups.

  • Acclimatization: A standard acclimatization period is observed before the commencement of the study to allow animals to adapt to the experimental environment.

Drug Administration
  • Formulation: Commercially available Cefquinome formulations (e.g., Cobactan® 2.5%) are commonly used.[1][15]

  • Dosage: Doses are calculated based on the body weight of each animal and typically range from 1 mg/kg to 5 mg/kg.[1][7][9]

  • Routes of Administration:

    • Intravenous (IV): Administered as a bolus injection, typically into the jugular vein, to determine baseline pharmacokinetic parameters.[5][14]

    • Intramuscular (IM): Injected into a deep muscle mass, such as the gluteal or neck muscles.[2][4]

    • Subcutaneous (SC): Injected into the loose skin, often in the neck or shoulder region.[15]

Sample Collection
  • Blood Sampling: Blood samples are collected at predetermined time points post-administration. The sampling schedule is designed to capture the absorption, distribution, and elimination phases of the drug.

  • Sample Processing: Blood samples are typically collected in heparinized tubes and centrifuged to separate the plasma or serum, which is then stored at low temperatures (e.g., -20°C or -80°C) until analysis.

Analytical Methodology
  • Drug Quantification: The concentration of Cefquinome in plasma or serum is determined using validated analytical methods.

    • High-Performance Liquid Chromatography (HPLC): A common method, often coupled with ultraviolet (UV) or mass spectrometry (MS/MS) detection, for its sensitivity and specificity.[4][5][6][14]

    • Microbiological Assay: An alternative method that utilizes a susceptible bacterial strain (e.g., Micrococcus luteus) to determine the concentration of biologically active Cefquinome.[1][16]

Pharmacokinetic Analysis
  • Modeling: The plasma concentration-time data are analyzed using pharmacokinetic software (e.g., WinNonlin).[9]

  • Compartmental Analysis: Data is often fitted to a one- or two-compartment open model to describe the drug's disposition.[1][5][6]

  • Non-Compartmental Analysis: This method is also used to calculate key parameters such as AUC, clearance, and mean residence time without assuming a specific compartmental model.[14][15]

Visualizing Pharmacokinetic Processes

To better understand the experimental and conceptual frameworks of these studies, the following diagrams have been generated.

G cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment animal_selection Animal Selection & Acclimatization dose_prep Dose Preparation admin Drug Administration (IV, IM, SC) dose_prep->admin sampling Serial Blood Sampling admin->sampling processing Plasma/Serum Separation sampling->processing analysis Drug Concentration Analysis (HPLC / Microbiological Assay) processing->analysis pk_model Pharmacokinetic Modeling analysis->pk_model

Caption: A typical experimental workflow for a pharmacokinetic study.

ADME cluster_process Pharmacokinetic Processes cluster_params Key Parameters Absorption Absorption (Drug enters bloodstream) Distribution Distribution (Drug spreads to tissues) Absorption->Distribution Cmax_Tmax Cmax, Tmax (Rate & Extent of Absorption) Absorption->Cmax_Tmax influences Metabolism Metabolism (Drug is broken down) Distribution->Metabolism Vd Vd (Extent of Distribution) Distribution->Vd determines Excretion Excretion (Drug is removed from body) Metabolism->Excretion Cl Cl (Rate of Elimination - Metabolism & Excretion) Metabolism->Cl contributes to Excretion->Cl contributes to t_half (Overall Elimination Rate) Vd->t_half determines Cl->t_half determines

Caption: The relationship between ADME processes and key pharmacokinetic parameters.

References

Validation

In Vivo Validation of Cefquinome's Bactericidal Activity: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the in vivo bactericidal activity of Cefquinome against other antimicrobial agents, supported by experimental...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo bactericidal activity of Cefquinome against other antimicrobial agents, supported by experimental data from animal models of infection. Detailed methodologies for key experiments are presented to facilitate reproducibility and further investigation.

Comparative Efficacy of Cefquinome

Cefquinome, a fourth-generation cephalosporin exclusively for veterinary use, demonstrates potent bactericidal activity against a broad spectrum of Gram-positive and Gram-negative bacteria. Its efficacy has been validated in various in vivo models, where it has been compared with other commonly used antibiotics.

Bovine Respiratory Disease (BRD)

A randomized field study evaluated the efficacy of Cefquinome in treating respiratory disease in pigs, using ceftiofur as a positive control. The results indicated a significantly higher sustained cure rate for the Cefquinome-treated group.[1]

Treatment GroupDosageNumber of AnimalsSustained Cure Rate (%)
Cefquinome2 mg/kg/24h i.m.10764.6
Ceftiofur3 mg/kg/24h i.m.10550.0

A study in dairy cattle with undifferentiated bovine respiratory disease (BRD) compared the efficacy of tildipirosin and cefquinome. The cure rates were not significantly different between the two treatment groups, suggesting similar efficacy in this context.[2]

Treatment GroupDosageNumber of AnimalsCure Rate (%)
Tildipirosin4 mg/kg s.c. (single dose)3675.0
Cefquinome1 mg/kg i.m. (once daily for 3 days)1687.5
Bovine Mastitis

In an experimental model of Escherichia coli mastitis in dairy cows, the efficacy of Cefquinome administered intramuscularly and/or intramammarily was compared to a control group receiving intramammary ampicillin and cloxacillin. Cefquinome treatment, particularly when administered parenterally, resulted in significantly higher bacteriological cure rates.[3]

Treatment GroupAdministration RouteBacteriological Cure Rate (%)
CefquinomeIntramammaryData not specified
CefquinomeIntramammary & IntramuscularSignificantly higher than control
CefquinomeIntramuscularSignificantly higher than control
Ampicillin & CloxacillinIntramammaryData not specified

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Cefquinome, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This process is initiated by the binding of the antibiotic to penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. The inhibition of PBPs leads to a structurally weakened cell wall, ultimately causing cell lysis and death.

cluster_bacterial_cell Bacterial Cell Cefquinome Cefquinome PBP Penicillin-Binding Proteins (PBPs) (Transpeptidases) Cefquinome->PBP Binds to and inhibits Peptidoglycan_synthesis Peptidoglycan Synthesis (Cross-linking) PBP->Peptidoglycan_synthesis Catalyzes Cell_lysis Cell Lysis and Death PBP->Cell_lysis Inhibition leads to Peptidoglycan_precursors Peptidoglycan Precursors (NAG-NAM-pentapeptide) Peptidoglycan_precursors->Peptidoglycan_synthesis Cell_wall Stable Cell Wall Peptidoglycan_synthesis->Cell_wall

Caption: Cefquinome's mechanism of action targeting bacterial cell wall synthesis.

Experimental Protocols

Neutropenic Mouse Thigh Infection Model

This model is widely used to evaluate the in vivo efficacy of antimicrobial agents in a setting of immunosuppression, which allows for a clear assessment of the drug's bactericidal activity.[4][5][6][7]

cluster_workflow Experimental Workflow start Start neutropenia Induce Neutropenia (e.g., cyclophosphamide) start->neutropenia infection Intramuscular Infection (e.g., S. aureus, E. coli) neutropenia->infection treatment Administer Cefquinome or Comparator Antibiotic infection->treatment monitoring Monitor Animal Health treatment->monitoring euthanasia Euthanize Mice at Pre-determined Timepoints monitoring->euthanasia tissue_homogenization Thigh Muscle Homogenization euthanasia->tissue_homogenization bacterial_quantification Bacterial Quantification (CFU counts) tissue_homogenization->bacterial_quantification end End bacterial_quantification->end

Caption: Workflow for the neutropenic mouse thigh infection model.

1. Induction of Neutropenia:

  • Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide. A common regimen is 150 mg/kg administered four days before infection and 100 mg/kg one day before infection.[8]

2. Bacterial Challenge:

  • A standardized inoculum of the test bacterium (e.g., Staphylococcus aureus or Escherichia coli) is injected into the thigh muscle of the mice.[4][7]

3. Antimicrobial Treatment:

  • Cefquinome or a comparator antibiotic is administered at various doses and dosing intervals, typically starting a few hours after the bacterial challenge.

4. Efficacy Assessment:

  • At predetermined time points, mice are euthanized, and the infected thigh muscle is aseptically removed and homogenized.

  • The homogenate is serially diluted and plated on appropriate agar to determine the number of colony-forming units (CFUs) per gram of tissue.[4]

  • The reduction in bacterial load compared to untreated controls is the primary measure of efficacy.

Murine Mastitis Model

This model is used to evaluate the efficacy of antimicrobial agents in treating intramammary infections, which are of significant concern in dairy animals.[9][10][11][12]

cluster_workflow Experimental Workflow start Start lactating_mice Select Lactating Mice (e.g., 7-10 days postpartum) start->lactating_mice infection Intramammary Inoculation (e.g., S. aureus) lactating_mice->infection treatment Administer Cefquinome or Comparator Antibiotic infection->treatment monitoring Monitor Gland Swelling and Animal Health treatment->monitoring euthanasia Euthanize Mice at Pre-determined Timepoints monitoring->euthanasia gland_homogenization Mammary Gland Homogenization euthanasia->gland_homogenization bacterial_quantification Bacterial Quantification (CFU counts) gland_homogenization->bacterial_quantification end End bacterial_quantification->end

Caption: Workflow for the murine mastitis model.

1. Animal Selection:

  • Lactating female mice, typically 7-14 days postpartum, are used for this model. Pups are usually separated from the dams before infection.[12]

2. Bacterial Inoculation:

  • A suspension of the pathogenic bacteria (e.g., Staphylococcus aureus) is infused into the mammary gland via the teat canal using a blunt needle.[11]

3. Treatment Administration:

  • Cefquinome or the comparator drug is administered, often via intramammary infusion or systemically (intramuscularly or intravenously), at specified time points after infection.

4. Efficacy Evaluation:

  • At the end of the treatment period, the mice are euthanized, and the infected mammary glands are collected.

  • The glands are homogenized, and serial dilutions are plated to enumerate the bacterial load (CFUs per gram of tissue), which is then compared between treated and control groups.[11]

References

Comparative

Comparative Efficacy of Cefquinome for Swine Respiratory Disease: A Meta-Analysis

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative meta-analysis of Cefquinome for the treatment of Swine Respiratory Disease (SRD), evaluating its performance against other...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative meta-analysis of Cefquinome for the treatment of Swine Respiratory Disease (SRD), evaluating its performance against other common antibiotics based on available experimental data.

Data Presentation: Comparative Efficacy

The following table summarizes the quantitative outcomes from clinical trials comparing Cefquinome with other antibiotics for the treatment of SRD.

Treatment GroupComparatorSustained Cure Rate (%)Study
Cefquinome Ceftiofur64.6%
CeftiofurCefquinome50.0%
Cefquinome Amoxicillin90.5% [1][1]
AmoxicillinCefquinome80.3%[1][1]
Cefquinome Enrofloxacin90.5% [1][1]
EnrofloxacinCefquinome83.1%[1][1]

Experimental Protocols

Study 1: Cefquinome vs. Ceftiofur
  • Objective: To evaluate the efficacy of cefquinome compared to ceftiofur for the treatment of respiratory disease in swine under field conditions.[2]

  • Study Design: A controlled and randomized field study.[2]

  • Animals: 212 pigs from two Belgian farms with clinical signs of respiratory disease.[2]

  • Treatment Groups: [2]

    • Cefquinome: 2 mg/kg body weight, administered intramuscularly once daily.

    • Ceftiofur: 3 mg/kg body weight, administered intramuscularly once daily.

  • Outcome Assessment: Clinical parameters were monitored before, during, and after treatment. The primary endpoint was the sustained cure rate, defined as the absence of relapse for 10 days following the initial cure.[2]

Study 2: Cefquinome vs. Amoxicillin and Enrofloxacin
  • Objective: To compare the therapeutic efficacy of cefquinome with amoxicillin and enrofloxacin for bacterial respiratory diseases in store pigs.[1]

  • Study Design: A controlled, randomized field trial.[1]

  • Animals: Store pigs exhibiting symptoms of bacterial respiratory disease.

  • Treatment Groups: [1]

    • Cefquinome: 2 mg/kg body weight, administered daily for three consecutive days.

    • Amoxicillin: 7.5 mg/kg body weight.

    • Enrofloxacin: 2.5 mg/kg body weight.

  • Outcome Assessment: The main efficacy criteria were sustained cure rates and weight gain.[1]

Mechanism of Action Signaling Pathways

The therapeutic efficacy of the compared antibiotics stems from their distinct mechanisms of action, targeting different essential bacterial processes.

Beta-Lactam Antibiotics (Cefquinome, Ceftiofur, Amoxicillin)

Cefquinome, a fourth-generation cephalosporin, along with ceftiofur (a third-generation cephalosporin) and amoxicillin, are part of the beta-lactam class of antibiotics. Their primary mechanism of action is the inhibition of bacterial cell wall synthesis.[3][4] They achieve this by binding to and inactivating penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis.[5] This disruption leads to a weakened cell wall and ultimately results in bacterial cell lysis and death.[5]

Beta_Lactam_Mechanism cluster_bacterium Bacterial Cell cluster_antibiotic Beta-Lactam Antibiotic UDP_NAG UDP-NAG Lipid_I Lipid I UDP_NAG->Lipid_I MraY UDP_NAM UDP-NAM-pentapeptide UDP_NAM->Lipid_I Lipid_II Lipid II Lipid_I->Lipid_II MurG Peptidoglycan Growing Peptidoglycan Chain Lipid_II->Peptidoglycan Transglycosylation Peptidoglycan->Peptidoglycan PBP Penicillin-Binding Proteins (PBPs) (Transpeptidase) Cell_Lysis Cell Lysis (Bactericidal Effect) PBP->Cell_Lysis Leads to (when inhibited) Beta_Lactam Cefquinome Ceftiofur Amoxicillin Beta_Lactam->PBP Inhibits Fluoroquinolone_Mechanism cluster_bacterium Bacterial Cell cluster_antibiotic Fluoroquinolone Antibiotic DNA Bacterial DNA Replication DNA Replication & Transcription DNA->Replication DNA_Gyrase DNA Gyrase (Topoisomerase II) DNA_Gyrase->DNA Supercoiling/ Relaxation Cell_Death Cell Death (Bactericidal Effect) DNA_Gyrase->Cell_Death Leads to (when inhibited) Enrofloxacin Enrofloxacin Enrofloxacin->DNA_Gyrase Inhibits

References

Safety & Regulatory Compliance

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